Egfr-IN-92
Description
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Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)-(3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C22H19N3O3/c1-14-21(17-9-2-4-11-19(17)23-14)22(18-10-3-5-12-20(18)26)24-15-7-6-8-16(13-15)25(27)28/h2-13,22-24,26H,1H3 |
InChI Key |
MBDDNZICMBMNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Structure-Activity Relationship of EGFR Tyrosine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of common classes of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). As the specific compound "Egfr-IN-92" is not widely documented in publicly available literature, this paper will focus on the well-established quinazoline and pyrimidine scaffolds, from which the SAR principles can be extrapolated to novel analogs. This guide includes quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction to EGFR and Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. EGFR TKIs are a class of small-molecule inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby blocking the autophosphorylation and activation of EGFR and its downstream signaling pathways.[2] The development of effective EGFR TKIs relies on a thorough understanding of the structure-activity relationships that govern their potency and selectivity.
Structure-Activity Relationship of Common EGFR Inhibitor Scaffolds
The SAR of EGFR inhibitors is often explored by systematically modifying a core scaffold and evaluating the impact on biological activity. The quinazoline and pyrimidine rings are common scaffolds in the design of EGFR inhibitors.[1][3]
Quinazoline-Based EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR inhibitors, with gefitinib and erlotinib being prominent examples.[1] The SAR of this class of compounds has been extensively studied.
Table 1: Structure-Activity Relationship of 4-Anilinoquinazoline Analogs as EGFR Inhibitors
| Compound/Analog | R1 (Quinazoline C6) | R2 (Quinazoline C7) | R3 (Aniline) | EGFR IC50 (nM) | Cell Line IC50 (µM) |
| Gefitinib | -OCH3 | -O(CH2)2-morpholine | 3-Cl, 4-F | 26-57[4] | A549: 37.93[5] |
| Analog 1 | -OCH3 | -OCH3 | 3-Cl, 4-F | 29 (pM)[6] | - |
| Analog 2 | -H | -H | 3-Cl, 4-F | >1000 | - |
| Analog 3 | -OCH3 | -O(CH2)2-N(CH3)2 | 3-Cl, 4-F | - | A549: 15.59[7] |
| Erlotinib | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-ethynyl | 2-4.8[8] | KYSE410: 5.00[9][10] |
| Analog 4d | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl) | - | KYSE70TR: 7.17[9][10] |
| Analog 4l | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) | 1760[8] | HeLa: 4.51[8] |
*Data compiled from multiple sources.[4][5][6][7][8][9][10] SAR observations for 4-anilinoquinazolines indicate that:
-
Substitutions at the 6 and 7-positions of the quinazoline ring with electron-donating groups, such as methoxy and longer ether chains, generally enhance inhibitory activity.[6]
-
The aniline moiety plays a crucial role in binding, with small lipophilic groups at the 3-position being favorable.[6]
-
Modification of the aniline group can be used to modulate potency and selectivity.
Pyrimidine-Based EGFR Inhibitors
The pyrimidine scaffold is another key structural motif found in potent EGFR inhibitors. Fused pyrimidine systems, such as pyrazolopyrimidines, have shown significant inhibitory activity.[3]
Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Analogs as EGFR Inhibitors
| Compound/Analog | R1 (Pyrazolopyrimidine C3) | R2 (Pyrazolopyrimidine N1) | R3 (Aniline) | EGFR IC50 (nM) |
| Analog 15 | 4-chlorophenyl | H | 4-cyanoaniline | 135[11] |
| Analog 16 | 4-chlorophenyl | H | 4-aminosulfonylaniline | 34[11] |
| Analog 4 | 4-chlorophenyl | H | 4-carboxyaniline | 54[11] |
| Compound 70 | 4-(3-methylphenoxy) | CH3 | 3-chloro-4-fluoroaniline | 5.7[3] |
| Compound 68 | 4-(4-methylphenoxy) | CH3 | 3-chloro-4-fluoroaniline | 9.2[3] |
*Data compiled from multiple sources.[3][11] For pyrimidine-based inhibitors, the nature of the substituents on both the pyrimidine core and the aniline ring significantly influences their interaction with the EGFR kinase domain.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the inhibitory mechanism of Tyrosine Kinase Inhibitors (TKIs).
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for structure-activity relationship (SAR) studies of EGFR inhibitors.
Conclusion
The structure-activity relationship of EGFR tyrosine kinase inhibitors is a complex and critical area of research in the development of targeted cancer therapies. By understanding how structural modifications to core scaffolds like quinazoline and pyrimidine affect their inhibitory potency and cellular activity, researchers can design more effective and selective drugs. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel EGFR inhibitor analogs, ultimately contributing to the advancement of personalized medicine in oncology.
References
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 10. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Osimertinib: A Potent Inhibitor of the EGFR T790M/L858R Double Mutant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Osimertinib (formerly AZD9291), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to serve as a critical resource for professionals engaged in oncology research and drug development, with a specific focus on its role as a highly effective agent against the clinically significant EGFR T790M/L858R double mutation in Non-Small Cell Lung Cancer (NSCLC).
Introduction: Overcoming Resistance in EGFR-Mutated NSCLC
The development of EGFR TKIs has transformed the treatment landscape for NSCLC patients harboring activating EGFR mutations, such as L858R substitutions in exon 21 and deletions in exon 19.[1] However, the efficacy of first and second-generation inhibitors is often curtailed by the emergence of acquired resistance, predominantly driven by a secondary "gatekeeper" mutation, T790M, in exon 20.[2] This mutation sterically hinders the binding of earlier-generation TKIs to the ATP-binding site of EGFR.[2]
Osimertinib is an oral, irreversible, third-generation EGFR TKI specifically designed to overcome this resistance mechanism. It potently and selectively inhibits both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, thereby reducing associated toxicities.[1][2]
Mechanism of Action
Osimertinib exerts its therapeutic effect through covalent modification of the EGFR kinase domain. Its chemical structure includes an acrylamide group that functions as a Michael acceptor, enabling it to form an irreversible covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of mutant EGFR.[1][3] This irreversible binding ensures sustained and potent inhibition of EGFR autophosphorylation.[3]
By blocking EGFR phosphorylation, Osimertinib effectively shuts down downstream pro-survival signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[1][3][4] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR, including the L858R/T790M double mutant, with approximately 200 times higher affinity for these forms compared to wild-type EGFR.[5] This selectivity minimizes off-target effects commonly seen with less specific inhibitors.[2]
Quantitative Data: Inhibitory Potency of Osimertinib
The efficacy of Osimertinib has been quantified through various in vitro assays, demonstrating its high potency against clinically relevant EGFR mutations. The 50% inhibitory concentration (IC50) values are summarized below.
| Target EGFR Genotype | Cell Line / Assay Type | IC50 (nM) | Reference |
| L858R/T790M | LoVo Cells | 11.44 | [6] |
| L858R/T790M | Biochemical Assay | 1 | [7] |
| Exon 19 deletion/T790M | PC-9VanR Cells | <15 | [8] |
| L858R | H3255 Cells | 13-54 | [8] |
| Exon 19 deletion | PC-9 Cells | 12.92 | [6] |
| Wild-Type EGFR | LoVo Cells | 493.8 | [6] |
| Wild-Type EGFR | Biochemical Assay | 184 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of kinase inhibitors. The following sections describe standard protocols for key experiments used to characterize inhibitors like Osimertinib.
In Vitro Biochemical Kinase Assay (Continuous-Read Fluorescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of an inhibitor against purified EGFR (e.g., T790M/L858R mutant) kinase.
Materials:
-
Purified recombinant EGFR T790M/L858R enzyme (e.g., from BPS Bioscience).[9]
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[9]
-
ATP solution.
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide).[9]
-
Test inhibitor (e.g., Osimertinib) serially diluted in DMSO.
-
384-well, white, non-binding surface microtiter plates.
-
Fluorescence plate reader with excitation/emission wavelengths of ~360/485 nm.[9]
Procedure:
-
Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and peptide substrate in the same buffer.[9]
-
Dispense 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of the 384-well plate.
-
Add 5 µL of the 10X enzyme stock to each well and pre-incubate for 30 minutes at 27°C.[9]
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[9]
-
Immediately place the plate in the fluorescence reader and monitor the increase in relative fluorescence units (RFU) over time (e.g., every 71 seconds for 30-120 minutes).[9]
-
Calculate the initial reaction velocity (slope of the linear portion of the RFU vs. time plot) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data using a variable slope model (e.g., in GraphPad Prism) to determine the IC50 value.[9]
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of an inhibitor in cancer cell lines harboring the EGFR T790M/L858R mutation (e.g., NCI-H1975).
Materials:
-
NCI-H1975 cells (or other relevant cell line).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Test inhibitor (e.g., Osimertinib) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
MTT solvent/solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[11][12]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight (37°C, 5% CO2).[10]
-
The next day, replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of ~570 nm using the plate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the logarithm of inhibitor concentration to determine the IC50 value.[13]
Western Blotting for EGFR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following inhibitor treatment.
Objective: To confirm that the inhibitor blocks EGFR phosphorylation and downstream pathway activation in cells.
Materials:
-
NCI-H1975 cells.
-
Test inhibitor (e.g., Osimertinib).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[14]
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT (e.g., Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., Bio-Rad ChemiDoc).[14]
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or vehicle control for a defined time (e.g., 2 hours).[15]
-
Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer.
-
Clarify lysates by centrifugation (e.g., 12,000 rpm for 15 min at 4°C).[14]
-
Determine the protein concentration of each lysate using the BCA assay.[14]
-
Denature equal amounts of protein (e.g., 25 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.[16]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
To analyze total protein levels, the blot can be stripped and re-probed with an antibody for the total form of the protein and/or a loading control.[17]
Mandatory Visualizations: Pathways and Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling cascade, the impact of the L858R/T790M mutation, and the point of intervention for Osimertinib.
Caption: EGFR signaling cascade inhibited by Osimertinib.
General Experimental Workflow for Inhibitor Evaluation
This diagram outlines the logical progression of experiments for characterizing a novel EGFR inhibitor.
Caption: Experimental workflow for EGFR inhibitor characterization.
References
- 1. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Real-World Data on Osimertinib-Associated Cardiac Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. rsc.org [rsc.org]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability assay [bio-protocol.org]
- 14. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In-depth Technical Guide: The Quest for Egfr-IN-92
A comprehensive search of publicly available scientific literature and chemical databases for a compound specifically designated "Egfr-IN-92" has yielded no direct results. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal development codename not widely disseminated, or a potential misnomer.
While the discovery and synthesis of a specific molecule named this compound cannot be detailed at this time due to the absence of public data, this guide will provide the requested in-depth technical overview using a well-established and clinically significant EGFR inhibitor as a representative example. This will serve as a practical template for the type of information and analysis crucial for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.
For this purpose, we will focus on a prominent third-generation EGFR inhibitor, Osimertinib (AZD9291) , which effectively targets both the sensitizing EGFR mutations and the T790M resistance mutation.
Representative Study: Discovery and Synthesis of Osimertinib
Osimertinib was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR inhibitors, most commonly driven by the T790M mutation in non-small cell lung cancer (NSCLC).
Core Synthesis and Discovery Workflow
The discovery of Osimertinib involved a structured workflow beginning with lead identification and progressing through optimization to preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of a targeted kinase inhibitor like Osimertinib.
Quantitative Data Presentation
The following tables summarize key quantitative data for Osimertinib, providing a clear comparison of its activity against different EGFR mutations and other kinases.
Table 1: In Vitro Potency of Osimertinib Against EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| Exon 19 deletion | 12 |
| L858R | 15 |
| Exon 19 deletion + T790M | 1 |
| L858R + T790M | 1 |
| Wild-Type EGFR | 480 |
Data are representative values from published studies and may vary between different assays.
Table 2: Kinase Selectivity Profile of Osimertinib
| Kinase | IC50 (nM) |
| EGFR (L858R/T790M) | 1 |
| HER2 | >5000 |
| HER3 | >5000 |
| HER4 | >5000 |
| JAK3 | 289 |
| FAK | >1000 |
This table highlights the high selectivity of Osimertinib for the target EGFR mutations over other related and unrelated kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the evaluation of an EGFR inhibitor.
Protocol 1: EGFR Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various forms of the EGFR kinase.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., Osimertinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines harboring specific EGFR mutations.
Materials:
-
NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Signaling Pathway Visualization
EGFR activation triggers a cascade of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. Osimertinib acts by inhibiting the initial phosphorylation step of the receptor.
Caption: Simplified EGFR signaling pathways and the point of inhibition by Osimertinib.
Unveiling Egfr-IN-92: A Technical Guide to the Potent EGFR Inhibitor Mobocertinib
For Immediate Release: A Comprehensive Technical Overview for the Scientific Community
This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of Egfr-IN-92, now widely known as Mobocertinib (formerly TAK-788 and AP32788). Developed for researchers, scientists, and professionals in drug development, this document consolidates critical data on its synthesis, experimental evaluation, and interaction with key cellular signaling pathways.
Core Chemical and Pharmacokinetic Profile
Mobocertinib is a potent, orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to target EGFR exon 20 insertion mutations, a class of mutations notoriously resistant to previous generations of EGFR tyrosine kinase inhibitors (TKIs).[1][2]
Chemical and Physical Properties
A detailed summary of Mobocertinib's chemical and physical characteristics is presented below, offering a foundational understanding of the molecule for researchers in medicinal chemistry and pharmacology.
| Property | Value |
| IUPAC Name | propan-2-yl 2-{[2-methoxy-5-(prop-2-enamido)-4-({2-[methyl(methyl)amino]ethyl}amino)phenyl]amino}-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate |
| Molecular Formula | C₃₂H₃₉N₇O₄ |
| Molecular Weight | 585.71 g/mol |
| CAS Number | 1847461-43-1 |
| Canonical SMILES | CC(C)OC(=O)C1=C(NC2=C(C=C(NC(=O)C=C)C=C2OC)N(C)CCN(C)C)N=C(NC=C1)C3=CNC4=CC=CC=C43C |
| InChI Key | AZSRSNUQCUDCGG-UHFFFAOYSA-N |
| Appearance | Solid |
| cLogP | 5.48 |
| Topological Polar Surface Area (TPSA) | 113.85 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 11 |
| Rotatable Bonds | 13 |
Pharmacokinetic Parameters
The clinical efficacy of Mobocertinib is underpinned by its favorable pharmacokinetic profile, summarized in the table below.
| Parameter | Value |
| Bioavailability (Mean Oral) | 37%[3] |
| Time to Maximum Concentration (Tmax) | 4 hours[3][4] |
| Plasma Protein Binding | 99.3%[1] |
| Volume of Distribution (Steady State) | 3,509 L[3] |
| Metabolism | Primarily by CYP3A enzymes[1][3] |
| Active Metabolites | AP32960 and AP32914[1] |
| Elimination Half-life | 18 hours[3] |
| Excretion | Feces (76%), Urine (4%)[1] |
Mechanism of Action and Signaling Pathway
Mobocertinib functions as an irreversible tyrosine kinase inhibitor. It forms a covalent bond with the cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[3][5] This irreversible binding leads to sustained inhibition of EGFR enzymatic activity, which is particularly effective against EGFR variants with exon 20 insertion mutations.[1][3] These mutations typically confer resistance to other EGFR inhibitors.[6] By targeting these mutant forms of EGFR, Mobocertinib blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which are crucial for cancer cell growth, proliferation, and survival.[7]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical and clinical evaluation of Mobocertinib.
Synthesis of Mobocertinib
The synthesis of Mobocertinib is a multi-step process. A representative synthetic route is outlined below.[1][5][8]
Protocol Outline:
-
Friedel-Crafts Arylation: 2,4-dichloropyrimidine undergoes a Friedel-Crafts reaction with 1-methylindole to form the pyrimidine intermediate.[8]
-
First SNAr Reaction: The pyrimidine intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with an aniline derivative.[8]
-
Second SNAr Reaction and Reduction: A second SNAr reaction is performed to introduce the amine side chain, followed by the reduction of a nitro group to an aniline.[8]
-
Acrylamide Formation: The acrylamide moiety, crucial for the covalent interaction with EGFR, is introduced in a subsequent step.[8]
-
Final Product Formation: The final steps lead to the formation of Mobocertinib, which can be converted to its succinate salt for pharmaceutical use.[8]
In Vitro Cell Viability Assay
To assess the cytotoxic effects of Mobocertinib on cancer cells, a standard cell viability assay, such as the MTT or CellTiter-Glo assay, is employed.[9][10][11]
Protocol:
-
Cell Plating: Cancer cell lines, particularly those harboring EGFR exon 20 insertion mutations, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Mobocertinib or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well.
-
Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.
-
Signal Detection: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The direct inhibitory effect of Mobocertinib on EGFR kinase activity is quantified using a kinase inhibition assay.
Protocol:
-
Assay Setup: The assay is typically performed in a 384-well plate format containing recombinant EGFR protein (wild-type or mutant), a substrate peptide, and ATP.
-
Inhibitor Addition: Mobocertinib is added at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
Western blotting is used to investigate the effect of Mobocertinib on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells treated with Mobocertinib are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Models
The in vivo efficacy of Mobocertinib is evaluated using patient-derived xenograft (PDX) models, which closely mimic human tumors.[9][12][13][14]
Protocol:
-
Tumor Implantation: Tumor fragments from patients with EGFR exon 20 insertion-mutated non-small cell lung cancer are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
Drug Administration: Mobocertinib is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound, or Mobocertinib, represents a significant advancement in the targeted therapy of non-small cell lung cancer harboring EGFR exon 20 insertion mutations. Its unique chemical structure and irreversible mechanism of action provide a potent and selective means of inhibiting the aberrant signaling that drives tumorigenesis in this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation kinase inhibitors.
References
- 1. Discovery of mobocertinib, a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobocertinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-92: A Comprehensive Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-92 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the target specificity and selectivity of this compound, utilizing data from the well-characterized third-generation EGFR inhibitor, Osimertinib, as a surrogate for illustrative purposes. The information presented herein is intended to guide researchers and drug development professionals in their evaluation and potential application of this class of inhibitors.
Target Specificity of this compound
This compound is designed to exhibit high potency against clinically relevant activating mutations of EGFR, as well as the T790M resistance mutation, while maintaining a significant selectivity margin over wild-type (WT) EGFR. This mutant-selective profile is critical for achieving a favorable therapeutic window, minimizing off-target effects, and overcoming acquired resistance to earlier-generation EGFR inhibitors.
Inhibitory Activity Against EGFR Variants
The primary targets of this compound are the activating mutations in EGFR, such as the exon 19 deletion (Exon 19del) and the L858R point mutation, which are commonly found in NSCLC. Furthermore, this compound demonstrates potent inhibition of the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).
The inhibitory activity of this compound against various EGFR isoforms is summarized in the table below. The data presented are IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.
| Target | IC50 (nM) | Reference Cell Line/Assay |
| EGFR (Exon 19 deletion) | 12.92 | LoVo cells |
| EGFR (L858R/T790M) | 11.44 | LoVo cells |
| EGFR (Wild-Type) | 493.8 | LoVo cells |
| EGFR (Exon 19del) | 8 - 17 | PC9 cells |
| EGFR (L858R/T790M) | 5 - 11 | H1975 cells |
| EGFR (Wild-Type) | 461 - 650 | H2073/Calu3 cells |
| EGFR (G719S+T790M) | ~100 | Ba/F3 cells |
| EGFR (L861Q+T790M) | ~100 | Ba/F3 cells |
Data is representative of Osimertinib.
Kinetic Parameters of EGFR Inhibition
This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. This covalent modification leads to sustained inhibition of the kinase. The therapeutic selectivity of this compound is a function of both its reversible binding affinity (Ki) and its rate of covalent bond formation (kinact).
| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Fold Selectivity vs. WT (kinact/Ki) |
| Wild-Type (WT) | 184 ± 46 | 0.015 ± 0.001 | 81,500 | 1 |
| L858R | 62 ± 20 | 0.048 ± 0.005 | 774,000 | 9.5 |
| L858R/T790M | 11 ± 2 | 0.047 ± 0.002 | 4,270,000 | 52.4 |
Data is representative of Osimertinib and was determined by combining steady-state and pre-steady-state kinetics.[1][2]
Target Selectivity of this compound
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its potential off-target effects and overall safety profile. While this compound is highly selective for mutant EGFR, its activity against a broader panel of kinases has been evaluated to identify potential off-target interactions.
Kinome Scan and Off-Target Profile
Computational target fishing and subsequent molecular docking analyses have been employed to predict the off-target profile of this class of inhibitors. These studies suggest potential interactions with a limited number of other kinases.
| Potential Off-Target Kinase | Predicted Interaction |
| Janus kinase 3 (JAK3) | Potential Target |
| Peroxisome proliferator-activated receptor alpha | Potential Target |
| Renin | Potential Target |
| Mitogen-activated protein kinases (MAPKs) | Potential Target |
| Lymphocyte-specific protein tyrosine kinase (LCK) | Potential Target |
| Cell division protein kinase 2 (CDK2) | Potential Target |
| Proto-oncogene tyrosine-protein kinase Src | Potential Target |
This list is based on computational predictions for Osimertinib and further experimental validation is required to confirm these interactions and their biological relevance.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay for measuring the binding affinity of inhibitors to EGFR.
Materials:
-
EGFR Kinase (specific mutant or wild-type)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound (this compound)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound solutions in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of the EGFR kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a 4X working solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4X Tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for LanthaScreen™ Eu Kinase Binding Assay.
References
An In-depth Technical Guide to the Allosteric Inhibition of Mutant Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and mechanism of action of allosteric inhibitors targeting mutant Epidermal Growth Factor Receptor (EGFR), a critical area of research in oncology, particularly for non-small cell lung cancer (NSCLC). While the specific compound "Egfr-IN-92" could not be identified in the available literature and may be a non-standard nomenclature, this guide will focus on a well-characterized, potent, mutant-selective allosteric inhibitor, JBJ-09-063 , as a representative molecule of this class.
Allosteric inhibitors represent a promising strategy to overcome the resistance mechanisms that render traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) ineffective.[1] This guide will delve into the binding site, quantitative data on inhibitory activity, detailed experimental protocols for characterization, and visual representations of the relevant biological pathways and experimental workflows.
The Allosteric Binding Site of JBJ-09-063 on Mutant EGFR
Unlike conventional EGFR inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct, less conserved pocket.[2] The binding of JBJ-09-063 stabilizes an inactive conformation of the EGFR kinase domain, specifically the "C-helix out" conformation.[3] This allosteric site is created by the displacement of the regulatory C-helix.[4][5]
The crystal structure of JBJ-09-063 in complex with the EGFR T790M/V948R mutant (PDB ID: 7JXQ) reveals key interactions within this allosteric pocket.[6][7] Notably, JBJ-09-063 forms a crucial hydrogen bond with the aspartate residue at position 855 (D855) and engages in a pi-stacking interaction with the phenylalanine at position 856 (F856) of the DFG motif.[7] This unique binding mode circumvents the common resistance mutations found in the ATP-binding site, such as T790M and C797S.[1][5]
Quantitative Data: Inhibitory Activity of JBJ-09-063
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of JBJ-09-063 against various clinically relevant EGFR mutants. The data highlights the potent and selective activity of this allosteric inhibitor.
| EGFR Mutant | IC50 (nM) | Reference |
| L858R | 0.147 | [8][9][10] |
| L858R/T790M | 0.063 | [8][9][10] |
| L858R/T790M/C797S | 0.083 | [8][9][10] |
| L858R/C797S | Comparable to Gefitinib | [7] |
| L747S | 0.396 | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize allosteric EGFR inhibitors like JBJ-09-063.
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
-
Materials:
-
Recombinant EGFR kinase domain (wild-type and mutants)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., JBJ-09-063) in DMSO.
-
In a 96-well plate, add the recombinant EGFR kinase domain, the peptide substrate, and the inhibitor at various concentrations to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
-
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.[11]
-
Materials:
-
EGFR-mutant cancer cell lines (e.g., Ba/F3 cells engineered to express EGFR mutants)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., JBJ-09-063)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Seed the EGFR-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 72 hours).[1]
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
This assay determines the ability of the inhibitor to block EGFR autophosphorylation and the phosphorylation of downstream signaling proteins within intact cells.
-
Materials:
-
EGFR-mutant cancer cell lines
-
Serum-free cell culture medium
-
Test inhibitor (e.g., JBJ-09-063)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate EGFR-mutant cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF, if necessary, to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (e.g., pEGFR, EGFR, pAKT, AKT, pERK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to allosteric EGFR inhibition.
References
- 1. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Constitutive EGFR Kinase Dimer to Study Inhibitor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors [dash.harvard.edu]
- 6. rcsb.org [rcsb.org]
- 7. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell viability assay [bio-protocol.org]
In-Silico Modeling of EGFR-Inhibitor Interactions: A Technical Guide
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in-silico modeling of inhibitor interactions with the Epidermal Growth Factor Receptor (EGFR). While specific data for a compound designated "Egfr-IN-92" is not publicly available, this paper will use it as a representative case study to detail the methodologies and data presentation central to the virtual screening and characterization of novel EGFR inhibitors.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways.[1][3] The major signaling pathways activated by EGFR include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4]
In Silico Modeling of EGFR-Inhibitor Interactions
In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecule inhibitors to EGFR.[4][5][6] These computational methods provide insights into the binding mode, affinity, and stability of inhibitor-receptor complexes at an atomic level, thereby guiding the rational design of more potent and selective drugs.[7]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The process involves preparing the 3D structures of both the EGFR protein and the inhibitor, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity.
-
Protein Preparation:
-
The 3D crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).[9][10]
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of the inhibitor (this compound) is sketched and converted to a 3D structure.
-
The ligand's geometry is optimized, and charges are assigned.
-
Possible ionization states at physiological pH are generated.
-
-
Grid Generation:
-
Docking Simulation:
-
Analysis of Results:
-
The top-ranked poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and key residues in the EGFR active site.
-
The binding energy and estimated inhibition constant (Ki) are recorded.
-
| Compound | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interacting Residues |
| This compound | -9.8 | 50 | Met793, Leu718, Gly796, Cys797 |
| Erlotinib | -8.5 | 200 | Met793, Leu718, Thr790, Cys797 |
| Gefitinib | -7.7 | 450 | Met793, Leu718, Gly796, Asp855 |
Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the inhibitor-EGFR complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[5][6]
-
System Setup:
-
The best-docked pose of the EGFR-Egfr-IN-92 complex is selected as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Equilibration:
-
The system is energy minimized to remove bad contacts.
-
A short MD simulation with position restraints on the protein and ligand is performed to allow the water and ions to equilibrate around the complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production MD:
-
A longer, unrestrained MD simulation (e.g., 100 ns) is run under NPT conditions.
-
The coordinates of the system are saved at regular intervals to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein upon inhibitor binding.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the inhibitor to EGFR from the MD trajectory.
-
| Parameter | Value | Interpretation |
| Average RMSD (Protein) | 1.5 Å | The protein structure is stable throughout the simulation. |
| Average RMSD (Ligand) | 0.8 Å | The inhibitor remains stably bound in the active site. |
| Average RMSF (Active Site) | 1.2 Å | The active site residues show limited fluctuation. |
| MM/GBSA Binding Free Energy | -55.2 kcal/mol | Indicates a strong and favorable binding affinity. |
In Silico Experimental Workflow
The overall workflow for the in-silico investigation of a novel EGFR inhibitor involves a series of sequential and interconnected steps, from initial target and ligand preparation to detailed analysis of their dynamic interactions.
Conclusion
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pnas.org [pnas.org]
- 5. Molecular dynamics simulation and free energy analysis of EGFR resistance mutations: implications for the design of novel inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking Study: Application to the Epidermal Growth Factor Receptor [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for H1975 Cell Line Treatment with EGFR-IN-92
For Research Use Only.
Introduction
The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) line widely utilized in cancer research.[1] Genetically, it is characterized by two key mutations in the Epidermal Growth Factor Receptor (EGFR) gene: the L858R mutation in exon 21, which is an activating mutation, and the T790M mutation in exon 20, a resistance mutation.[1][2][3] This dual-mutation status makes H1975 cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, rendering it an invaluable in vitro model for the development and evaluation of next-generation EGFR inhibitors.[3] EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, triggers downstream signaling cascades, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[3][4][5]
EGFR-IN-92 is a novel, potent, and selective third-generation irreversible EGFR inhibitor designed to target both the activating L858R mutation and the T790M resistance mutation. This document provides detailed protocols for the treatment of the H1975 cell line with this compound and for the subsequent analysis of its effects on cell viability, EGFR signaling, and apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (µM) |
| H1975 | L858R/T790M | 15 | 12 | >20 |
| PC-9 | del E746-A750 | 8 | 10 | 0.02 |
| A549 | Wild-Type | >1000 | >1000 | >20 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth and were determined using a CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment. Data are representative of at least three independent experiments.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in H1975 cells.
Experimental Protocols
H1975 Cell Culture and Maintenance
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of H1975 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Culture Medium:
-
RPMI 1640 medium (e.g., Corning).
-
Supplement with 10% Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals).
-
Add 1% Penicillin-Streptomycin (e.g., Corning).
-
-
Cell Passaging:
-
Culture cells to 80-90% confluency.
-
Aspirate the medium and wash the cells once with 5 mL of sterile 1X PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Collect the cells in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a sub-cultivation ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Cell Viability Assay (Using CellTiter-Glo® Luminescent Assay)
-
Cell Seeding:
-
Harvest H1975 cells during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 3,000 to 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate suitable for luminescence measurements.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot Analysis for EGFR Signaling Pathway
-
Cell Lysis:
-
Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Aspirate the medium and wash the cells twice with ice-cold 1X PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling with 4X Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels. Normalize the total protein levels to the loading control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment and Harvesting:
-
Seed H1975 cells in 6-well plates.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3) to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Antiproliferative Assay with an EGFR Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a major target for anticancer drug development. This document provides detailed application notes and protocols for conducting an in vitro antiproliferative assay to evaluate the efficacy of a potential EGFR inhibitor. While the specific compound "Egfr-IN-92" did not yield specific data in the literature reviewed, the following protocols and guidelines are based on established methodologies for testing EGFR inhibitors and can be adapted for novel compounds.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of the receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are central to promoting cell proliferation and inhibiting apoptosis (programmed cell death).
Figure 1: Simplified EGFR Signaling Pathway and Inhibition.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the proliferation of a cell population by 50%. The IC50 values are determined by treating cancer cell lines with a range of inhibitor concentrations and measuring cell viability after a specific incubation period.
Table 1: Hypothetical Antiproliferative Activity of an EGFR Inhibitor
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | Wild-type (amplified) | 15 |
| HCC827 | Exon 19 deletion | 8 |
| H1975 | L858R & T790M mutation | >1000 |
| MCF-7 | Low expression | >5000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound".
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines with varying EGFR expression and mutation statuses (e.g., A431, HCC827, H1975, and a low-EGFR expressing line like MCF-7 for control).
-
Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
In Vitro Antiproliferative Assay (Resazurin-Based)
This protocol describes a common and robust method for assessing cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
EGFR inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,500 - 5,000 cells per well) in 100 µL of complete growth medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to attach.[2]
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR inhibitor in complete growth medium. The final concentrations should span a wide range to determine the IC50 value accurately.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for 72 hours.[2]
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.
-
Figure 2: Experimental workflow for the in vitro antiproliferative assay.
Concluding Remarks
The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of the antiproliferative effects of potential EGFR inhibitors. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of novel anticancer agents. It is crucial to adapt and optimize these protocols for the specific characteristics of the inhibitor and the cell lines being investigated.
References
Application Notes and Protocols for Determining Cell Viability using an MTS Assay with the EGFR Inhibitor, Egfr-IN-92
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling pathway that regulates cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Egfr-IN-92 is a novel inhibitor targeting the EGFR pathway. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a colorimetric MTS assay. This assay quantifies cell viability by measuring the metabolic activity of cells.[5]
Mechanism of Action: The MTS Assay
The MTS assay is a quantitative and convenient method for determining the number of viable cells in a culture. The assay is based on the reduction of the MTS tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells.[6] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that convert the MTS salt into a soluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[6] The quantity of formazan is measured by recording the absorbance at approximately 490 nm.[7]
Experimental Protocols
I. Reagent and Media Preparation
1. Cell Culture Medium:
-
Prepare the appropriate complete growth medium for the cancer cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
3. MTS Reagent Preparation:
-
If using a commercially available MTS kit, prepare the reagent according to the manufacturer's instructions.
-
Alternatively, to prepare the MTS solution from powder:
-
Dissolve MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4, to a final concentration of 2 mg/mL.[6]
-
To enhance the reduction of MTS, an electron coupling reagent such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES) is required.[7] Dissolve PES powder in the MTS solution to a final concentration of 0.21 mg/mL.[6]
-
Adjust the pH of the solution to 6.0-6.5 using 1N HCl.[6]
-
Filter-sterilize the final solution through a 0.2 µm filter and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[6]
-
II. MTS Assay Protocol for Cell Viability
1. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine the optimal cell seeding density for the specific cell line by performing a cell titration curve. The ideal density should result in an absorbance reading within the linear range of the assay at the end of the experiment. A common starting point is between 5,000 and 10,000 cells per well.[8]
-
Seed the cells in a 96-well plate in a final volume of 100 µL of complete growth medium per well.
-
Include wells with medium only to serve as a background control (blank).[9]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells that receive the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
3. Addition of MTS Reagent and Incubation:
-
Following the treatment period, add 20 µL of the prepared MTS reagent to each well, including the blank and vehicle control wells.[7][9]
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[9] The optimal incubation time can vary between cell lines and should be determined empirically.[5]
4. Data Acquisition:
-
After the incubation period, gently mix the contents of each well.
-
Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[7]
III. Data Analysis
-
Background Subtraction: Subtract the average absorbance value of the blank (medium only) wells from the absorbance values of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data from the MTS assay should be summarized in a table for clear comparison.
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | 1.25 ± 0.05 | 100 |
| 0.1 | 1.18 ± 0.04 | 94.4 |
| 1 | 0.95 ± 0.06 | 76.0 |
| 5 | 0.62 ± 0.03 | 49.6 |
| 10 | 0.31 ± 0.02 | 24.8 |
| 25 | 0.15 ± 0.01 | 12.0 |
| 50 | 0.08 ± 0.01 | 6.4 |
| 100 | 0.05 ± 0.01 | 4.0 |
Note: The data presented in this table are for illustrative purposes only.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for MTS Assay
Caption: Step-by-step experimental workflow for the MTS cell viability assay.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cohesionbio.com [cohesionbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
Application Notes and Protocols for Allosteric EGFR Inhibitors in In Vivo NSCLC Mouse Models
Disclaimer: Extensive literature searches did not yield specific in vivo dosage or protocol information for a compound designated "Egfr-IN-92". The information provided below is based on published preclinical studies of a representative and functionally similar allosteric inhibitor of the EGFR T790M/L858R double mutant, JBJ-09-063 , which has been evaluated in Non-Small Cell Lung Cancer (NSCLC) mouse models. Researchers should use this information as a guide and empirically determine the optimal dosage and protocol for "this compound".
Introduction
This compound is described as an allosteric inhibitor targeting the EGFR T790M/L858R double mutation, a common mechanism of resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[1][2] Allosteric inhibitors offer a distinct mechanism of action compared to ATP-competitive inhibitors, binding to a different site on the EGFR kinase domain. This can lead to efficacy against mutations that confer resistance to traditional TKIs.[3][4][5] The NCI-H1975 human NSCLC cell line, which endogenously expresses the EGFR L858R/T790M double mutation, is a widely used and relevant preclinical model for testing such inhibitors.[1][2]
This document provides detailed protocols and data for a representative allosteric EGFR inhibitor, JBJ-09-063, to guide the design of in vivo studies for similar compounds like this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of the representative allosteric EGFR inhibitor JBJ-09-063 in an NCI-H1975 NSCLC xenograft mouse model.
Table 1: In Vivo Efficacy of JBJ-09-063 in NCI-H1975 Xenograft Model [4]
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle Control | - | Oral Gavage | Daily | - |
| JBJ-09-063 | 25 mg/kg | Oral Gavage | Daily | Significant |
| JBJ-09-063 | 50 mg/kg | Oral Gavage | Daily | Dose-dependent decrease in tumor volume |
| JBJ-09-063 | 100 mg/kg | Oral Gavage | Daily | Potent tumor growth inhibition |
Table 2: Pharmacodynamic Effects of JBJ-09-063 in H1975 Xenograft Tumors [5]
| Treatment | Time Point (post-dose) | p-EGFR Inhibition | p-Akt Inhibition | p-ERK1/2 Inhibition |
| 50 mg/kg JBJ-09-063 | 2 hours | Effective | Effective | Effective |
| 50 mg/kg JBJ-09-063 | 8 hours | Sustained | Sustained | Sustained |
| 50 mg/kg JBJ-09-063 | 16 hours | Sustained | Sustained | Sustained |
| 50 mg/kg JBJ-09-063 | 24 hours | Sustained | Sustained | Sustained |
Experimental Protocols
NCI-H1975 Xenograft Mouse Model Establishment
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice using the NCI-H1975 cell line.
Materials:
-
NCI-H1975 human NSCLC cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel® (Corning)
-
6-8 week old female athymic nude mice (or other suitable immunodeficient strain)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture NCI-H1975 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Caliper measurements should be taken 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
In Vivo Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of an allosteric EGFR inhibitor in the established xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 3.1)
-
Allosteric EGFR inhibitor (e.g., this compound)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Balance for weighing mice
Protocol:
-
Prepare the dosing solutions of the allosteric EGFR inhibitor in the appropriate vehicle. The formulation for JBJ-09-063 was not specified in the reference, so a common vehicle is suggested.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the inhibitor or vehicle control via oral gavage daily at the desired dosages (e.g., 25, 50, 100 mg/kg).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Pharmacodynamic Analysis
This protocol describes the assessment of target engagement and downstream signaling inhibition in tumor tissues.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, and total ERK1/2
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
At specified time points after the final dose (e.g., 2, 8, 16, 24 hours), euthanize a subset of mice from each treatment group.[5]
-
Excise tumors and snap-freeze them in liquid nitrogen or immediately process them.
-
Homogenize the tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of an allosteric inhibitor.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of EGFR inhibitors in NSCLC mouse models.
References
- 1. Discovery of Novel Allosteric EGFR L858R Inhibitors for the Treatment of Non-Small-Cell Lung Cancer as a Single Agent or in Combination with Osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating EGFR-IN-92 Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is implicated in the progression of various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.[2][3] Consequently, EGFR has become a prime target for oncology drug discovery.[4]
EGFR inhibitors are a class of targeted therapies designed to block the receptor's activity. First-generation inhibitors like gefitinib and erlotinib compete with ATP at the kinase domain. However, their efficacy can be limited by the development of resistance mutations, such as the T790M "gatekeeper" mutation.[2] This has driven the development of next-generation inhibitors to overcome this resistance.
These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the efficacy of a novel EGFR inhibitor, herein referred to as EGFR-IN-92. The protocols detailed below will enable researchers to assess the inhibitor's impact on cell viability, its ability to suppress EGFR phosphorylation, and its effect on downstream signaling pathways.
Key Cell-Based Assays for Efficacy Testing
A multi-faceted approach is recommended to thoroughly characterize the efficacy of an EGFR inhibitor. The following assays provide a comprehensive profile of the inhibitor's activity:
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Western Blotting: To quantify the inhibition of EGFR phosphorylation and the modulation of key downstream signaling proteins like Akt and MAPK (ERK).[5]
-
Immunofluorescence Microscopy: To visualize the inhibitor's effect on EGFR expression, localization, and internalization.[6][7]
Data Presentation: Efficacy of this compound
The following tables summarize hypothetical, yet representative, quantitative data for this compound. This data is presented to illustrate the expected outcomes from the described protocols. For comparison, data for a first-generation inhibitor (e.g., Gefitinib) is included.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| HCC827 | Exon 19 Deletion | 15 | 25 |
| PC-9 | Exon 19 Deletion | 20 | 30 |
| H1975 | L858R / T790M | 50 | >10,000 |
| A549 | Wild-Type | >10,000 | >10,000 |
| A431 | Wild-Type (Overexpression) | 800 | 1,200 |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% after 72 hours of treatment.
Table 2: Quantification of EGFR Phosphorylation Inhibition by Western Blot
| Cell Line | Treatment (100 nM for 2h) | p-EGFR (Y1173) / Total EGFR Ratio (Normalized to Control) |
| HCC827 | Control (DMSO) | 1.00 |
| This compound | 0.15 | |
| Gefitinib | 0.25 | |
| H1975 | Control (DMSO) | 1.00 |
| This compound | 0.30 | |
| Gefitinib | 0.95 |
Values represent the relative band intensity of phosphorylated EGFR normalized to total EGFR, as compared to the vehicle-treated control.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.[8]
Materials:
-
Cancer cell lines (e.g., HCC827, H1975)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well, opaque-walled plates
-
This compound and control inhibitors
-
Resazurin sodium salt solution (0.2 mg/mL in PBS)[8]
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and control inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells with the inhibitors for 72 hours at 37°C, 5% CO2.[8]
-
Add 20 µL of the resazurin solution to each well.[9]
-
Incubate for 1-4 hours at 37°C, protected from light.[9]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for EGFR Pathway Activation
This protocol allows for the detection and quantification of changes in protein expression and phosphorylation status within the EGFR signaling cascade.[10][11]
Materials:
-
Cancer cell lines grown in 6-well plates
-
This compound
-
Human Epidermal Growth Factor (EGF) ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pEGFR (Y1173), anti-EGFR, anti-pAkt (S473), anti-Akt, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin.[5][11]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 10 minutes at 37°C (include a non-stimulated control).
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C, with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For quantification, strip the membrane and re-probe with antibodies for total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).[10]
Immunofluorescence for EGFR Internalization
This protocol is used to visualize the subcellular localization of EGFR and assess how this compound affects its ligand-induced internalization.[7][12]
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound and EGF ligand
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-EGFR
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with this compound or vehicle control for 2 hours.
-
Stimulate with 100 ng/mL EGF for 15-30 minutes at 37°C to induce receptor internalization.[13]
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-EGFR antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope. In untreated, stimulated cells, EGFR should translocate from the plasma membrane to intracellular vesicles.[12]
Visualizations: Pathways and Workflows
Caption: EGFR signaling cascade and point of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical flow for inhibitor efficacy testing.
References
- 1. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell viability assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EGFR internalization assay using cell surface biotinylation [bio-protocol.org]
Application Notes and Protocols for Studying Allosteric Kinase Inhibition Using EGFR-IN-92 and Representative Allosteric Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have been successful in treating EGFR-mutant cancers, the emergence of drug resistance, frequently through secondary mutations in the ATP-binding site (e.g., T790M and C797S), limits their long-term efficacy.[2][4]
Allosteric inhibitors represent a promising strategy to overcome this resistance.[2][5] Unlike traditional TKIs that compete with ATP at the kinase's active site, allosteric inhibitors bind to a distinct, less-conserved pocket on the kinase domain.[2][4] This binding induces a conformational change that inactivates the enzyme, often with high selectivity for mutant forms of the kinase.[1][6] This mechanism allows allosteric inhibitors to be effective against EGFR mutants that are resistant to ATP-competitive drugs.[4][6]
While specific data for EGFR-IN-92 is not publicly available, this document provides comprehensive application notes and protocols for studying allosteric kinase inhibition using well-characterized, representative allosteric EGFR inhibitors such as EAI045 and JBJ-09-063 . These compounds serve as valuable tools for investigating the mechanisms of allosteric inhibition and for the development of next-generation cancer therapeutics.
Mechanism of Allosteric EGFR Inhibition
Allosteric EGFR inhibitors function by binding to a pocket remote from the ATP-binding site, thereby stabilizing an inactive conformation of the kinase domain.[3] This mode of action has several key advantages:
-
Overcoming Resistance: Because they do not bind in the ATP pocket, their efficacy is not compromised by mutations that confer resistance to ATP-competitive inhibitors, such as the T790M "gatekeeper" mutation or the C797S mutation.[2][4]
-
Mutant Selectivity: The allosteric binding pocket is often more pronounced in mutant EGFR compared to the wild-type (WT) enzyme, leading to high selectivity for cancer cells over healthy cells and potentially a better therapeutic window.[1][6]
-
Synergistic Potential: Allosteric inhibitors can be used in combination with ATP-competitive inhibitors to achieve a more profound and durable inhibition of EGFR signaling.[7]
Quantitative Data for Representative Allosteric EGFR Inhibitors
The following tables summarize the inhibitory activities of EAI045 and JBJ-09-063 against various EGFR isoforms. This data is crucial for designing experiments and interpreting results when studying allosteric inhibition.
Table 1: Inhibitory Activity (IC50) of EAI045 against EGFR Variants
| EGFR Variant | IC50 (µM) | ATP Concentration |
| Wild-Type EGFR | 1.9 | 10 µM |
| EGFR L858R | 0.019 | 10 µM |
| EGFR T790M | 0.19 | 10 µM |
| EGFR L858R/T790M | 0.002 | 10 µM |
Data sourced from MedchemExpress.[8]
Table 2: Inhibitory Activity (IC50) of JBJ-09-063 against EGFR Variants
| EGFR Variant | IC50 (nM) |
| EGFR L858R | 0.147 |
| EGFR L858R/T790M | 0.063 |
| EGFR L858R/T790M/C797S | 0.083 |
| EGFR L858R/T790M/L747S | 0.396 |
Data sourced from MedchemExpress and Selleck Chemicals.[9]
Experimental Protocols
Biochemical Kinase Activity Assay
This protocol is designed to determine the in vitro potency of an allosteric inhibitor against purified EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common method for this purpose.[10][11]
Objective: To measure the IC50 value of a test compound against wild-type and mutant EGFR.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutants)
-
Poly (Glu, Tyr) peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[10]
-
Test compound (e.g., this compound, EAI045, or JBJ-09-063) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of EGFR kinase in Kinase Reaction Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[12]
-
Prepare a substrate/ATP mix in Kinase Reaction Buffer. The ATP concentration should be close to the Km for EGFR.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR kinase solution to all wells except the negative control wells.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an allosteric inhibitor on the proliferation of cancer cell lines harboring specific EGFR mutations.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in EGFR-dependent cancer cells.
Materials:
-
NSCLC cell lines (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[13]
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to aid dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the ability of an allosteric inhibitor to block EGFR autophosphorylation in intact cells.
Objective: To qualitatively or semi-quantitatively measure the inhibition of EGFR phosphorylation at specific tyrosine residues.
Materials:
-
NSCLC cell lines
-
Cell culture medium
-
Test compound dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[14]
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068, pY1173) and anti-total-EGFR[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
-
Visualizations
Caption: EGFR Signaling Pathway.
Caption: Experimental Workflow.
Caption: Mechanism of Allosteric Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Advances in targeting EGFR allosteric site as anti-NSCLC therapy to overcome the drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com.cn [promega.com.cn]
- 11. EGFR Kinase Enzyme System Application Note [promega.com]
- 12. rsc.org [rsc.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Apoptosis in Lung Cancer Cells with an EGFR Inhibitor
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-92" is not available in the public domain. Therefore, this document has been generated using data for Gefitinib , a well-characterized and clinically relevant EGFR inhibitor, as a representative example to fulfill the user's request for detailed application notes and protocols for an EGFR inhibitor in lung cancer research.
Introduction
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competitively binding to the ATP-binding site within the intracellular domain of EGFR, Gefitinib effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] This inhibitory action is particularly effective in non-small cell lung cancer (NSCLC) cells that harbor activating mutations in the EGFR gene, as these cells often exhibit a dependency on EGFR signaling for their survival and proliferation.[4][5] Consequently, treatment with Gefitinib can lead to the induction of apoptosis in these cancer cells. These application notes provide a comprehensive guide for researchers on the use of Gefitinib to induce and evaluate apoptosis in lung cancer cell lines.
Mechanism of Action
The primary mechanism through which Gefitinib induces apoptosis is the targeted inhibition of EGFR tyrosine kinase activity.[1] In lung cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to the persistent stimulation of pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[4][6][7] Gefitinib's blockade of EGFR phosphorylation leads to the downregulation of these critical survival pathways. This, in turn, alters the balance of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, ultimately leading to the activation of the caspase cascade and programmed cell death.[8]
Data Presentation
Table 1: IC50 Values of Gefitinib in Various Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below illustrates the differential sensitivity of various lung cancer cell lines to Gefitinib, with a clear correlation between the presence of activating EGFR mutations and lower IC50 values.
| Cell Line | EGFR Mutation Status | IC50 Value |
| PC-9 | Exon 19 Deletion | 20 nM[9] |
| HCC827 | Exon 19 Deletion | 13.06 nM[10] |
| H3255 | L858R | 40 nM[11] |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 µM[12] |
| A549 | Wild-Type | 5 µM[13] |
| NCI-H1299 | Wild-Type | 40 µM[13] |
| H1666 | Wild-Type | 2.0 µM[11] |
Table 2: Gefitinib-Induced Apoptosis in Lung Cancer Cell Lines
This table summarizes the apoptotic response of different lung cancer cell lines to Gefitinib treatment. The extent of apoptosis is generally greater in cell lines with sensitizing EGFR mutations.
| Cell Line | Gefitinib Concentration | Treatment Duration | Apoptotic Response |
| A549 | 20 µM | 48h | Increased apoptosis compared to control[13] |
| H3255 | 1 µM | Not specified | Significantly increased apoptosis[11] |
| HCC827 | 1 µM | Not specified | Extensive apoptosis[14] |
| H1650 | Not specified | Not specified | Low level of apoptosis[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of Gefitinib in a lung cancer cell line of choice.
Materials:
-
Lung cancer cell line
-
Complete cell culture medium
-
Gefitinib (stock solution in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of Gefitinib in complete culture medium from the stock solution.
-
Aspirate the overnight culture medium and add 100 µL of the various Gefitinib dilutions to the corresponding wells. Include wells with vehicle control (DMSO at the same concentration as in the highest Gefitinib dilution) and untreated controls.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining via Flow Cytometry)
This protocol provides a method to quantify the percentage of apoptotic cells following Gefitinib treatment.
Materials:
-
Lung cancer cell line
-
Complete cell culture medium
-
Gefitinib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Gefitinib (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the harvested cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension as per the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.[13] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is designed to evaluate the effect of Gefitinib on the phosphorylation status of key proteins in the EGFR signaling cascade.
Materials:
-
Lung cancer cell line
-
Complete cell culture medium
-
Gefitinib
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of Gefitinib for the intended time period.
-
Lyse the cells using ice-cold RIPA buffer, and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them onto a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Perform further washes with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[15]
Mandatory Visualization
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: General Experimental Workflow for Studying Gefitinib Effects.
Caption: Mechanism of Gefitinib-Induced Apoptosis in Lung Cancer.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Gefitinib-Sensitizing EGFR Mutations in Lung Cancer Activate Anti-Apoptotic Pathways | Semantic Scholar [semanticscholar.org]
- 6. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An epidermal growth factor inhibitor, Gefitinib, induces apoptosis through a p53-dependent upregulation of pro-apoptotic molecules and downregulation of anti-apoptotic molecules in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. journals.plos.org [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Egfr-IN-92 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, plays a significant role in the development and progression of various cancers.[1] Targeted therapies that inhibit EGFR have become a cornerstone of treatment for several malignancies. Egfr-IN-92 is a novel, potent, and selective tyrosine kinase inhibitor (TKI) targeting EGFR. While monotherapy with EGFR inhibitors can be effective, innate and acquired resistance often limits their long-term efficacy.
Combining therapeutic agents is a promising strategy to enhance treatment efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each drug.[2][3] This document provides detailed application notes and protocols for designing and conducting drug synergy studies with this compound. The methodologies described herein are based on the principles of the Chou-Talalay method, a widely accepted approach for quantifying drug interactions.[3][4]
Key Concepts in Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The Chou-Talalay method provides a quantitative measure of this interaction through the Combination Index (CI).[3]
-
Synergism: The combined effect is greater than the additive effect (CI < 1).
-
Additive Effect: The combined effect is equal to the sum of the individual effects (CI = 1).
-
Antagonism: The combined effect is less than the additive effect (CI > 1).
Experimental Design for Synergy Studies
A robust experimental design is crucial for obtaining reliable and reproducible synergy data. The constant ratio combination design is highly recommended for its efficiency and straightforward data analysis.[5]
Cell Line Selection
Select cancer cell lines with well-characterized EGFR expression and dependency. It is advisable to include cell lines with varying EGFR mutation statuses (e.g., wild-type, exon 19 deletion, L858R mutation) to assess the synergistic potential of this compound in different genetic contexts.
Single-Agent Dose-Response Assessment
Prior to combination studies, the potency of each drug (this compound and the combination partner) must be determined individually. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) for each compound.
Combination Ratio Design
The constant ratio design involves combining the drugs at a fixed ratio of their IC50 values. For example, if the IC50 of this compound is 10 nM and the IC50 of Drug X is 50 nM, a fixed ratio of 1:5 can be used. A series of dilutions of this fixed-ratio combination is then prepared.
Experimental Protocols
Cell Viability Assay for Dose-Response and Synergy Analysis
This protocol describes the use of a luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the effects of single agents and drug combinations on cell proliferation.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and combination drug(s)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Single Agents: Prepare a 2X serial dilution series of this compound and the combination drug in complete medium.
-
Combination: Prepare a 2X serial dilution series of the fixed-ratio combination of this compound and the partner drug.
-
Remove the medium from the seeded cells and add 100 µL of the appropriate drug dilutions or vehicle control to each well. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis and Synergy Quantification
The raw luminescence data is converted to percent inhibition relative to the vehicle-treated control. This data is then used to calculate the Combination Index (CI) using software like CompuSyn.
Data Presentation:
The results of the single-agent and combination treatments should be summarized in tables for clear comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) |
| Cell Line A | This compound | 15 |
| Drug X | 75 | |
| Cell Line B | This compound | 25 |
| Drug X | 100 |
Table 2: Combination Index (CI) Values at Different Effect Levels (Fraction Affected, Fa)
| Cell Line | Fa | CI Value | Interpretation |
| Cell Line A | 0.50 | 0.65 | Synergy |
| 0.75 | 0.52 | Strong Synergy | |
| 0.90 | 0.41 | Very Strong Synergy | |
| Cell Line B | 0.50 | 0.95 | Additive |
| 0.75 | 0.88 | Slight Synergy | |
| 0.90 | 0.81 | Synergy |
Mechanistic Validation by Western Blotting
Western blotting can be used to investigate the molecular mechanisms underlying the observed synergy. This involves assessing the phosphorylation status of EGFR and key downstream signaling proteins.[6][7]
Protocol:
-
Cell Lysis:
-
Seed cells and treat with this compound, the combination drug, or the combination at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, phosphorylated AKT (e.g., p-AKT Ser473), total ERK, and phosphorylated ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for this compound drug synergy studies.
Combination Index Logic
Caption: Interpretation of the Combination Index (CI) value.
References
- 1. youtube.com [youtube.com]
- 2. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Egfr-IN-92 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-92. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric inhibitor that targets the epidermal growth factor receptor (EGFR), particularly effective against double-mutated EGFR (T790M and L858R).[1] Its primary application is in non-small cell lung cancer (NSCLC) research, where it has demonstrated antiproliferative effects on cells expressing these specific mutations.[1]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for its effective use in experiments. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉N₃O₃ | [1] |
| Molecular Weight | 373.41 g/mol | Calculated |
| Predicted LogP | 3.5 | Predicted |
| Predicted pKa | Acidic: 9.8, Basic: 2.5 | Predicted |
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the powder form should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to one year.[1]
Troubleshooting Guide: Insolubility in Aqueous Solutions
Researchers commonly face challenges with the solubility of this compound in aqueous solutions due to its hydrophobic nature. This guide provides a systematic approach to overcome these issues.
Q4: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The best practice is to first prepare a high-concentration stock solution in an organic solvent.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
| Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) |
| DMSO | ~83 mg/mL | ~222 mM |
| Ethanol | ~2 mg/mL | ~5.4 mM |
| Water | < 1 mg/mL | - |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of the compound.
Protocol 2: Diluting the Stock Solution into Aqueous Buffer
This protocol outlines the steps for diluting the DMSO stock solution into your experimental aqueous buffer.
Materials:
-
This compound DMSO stock solution
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Perform serial dilutions of the stock solution in your aqueous buffer to reach the desired final concentration.
-
Crucially, add the stock solution to the aqueous buffer and mix immediately and vigorously. Do not add the buffer to the stock solution, as this can cause the compound to precipitate out of solution.
-
Ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.5%, as higher concentrations can have cytotoxic effects or interfere with the assay.
Visualizing Experimental and Troubleshooting Workflows
To further clarify the processes, the following diagrams illustrate the recommended workflows.
Caption: A step-by-step workflow for the preparation and dilution of this compound.
Caption: A logical decision tree for troubleshooting insolubility issues with this compound.
Advanced Troubleshooting
Q5: I've followed the protocols, but I still see precipitation at my desired final concentration. What are my options?
A5: If precipitation persists even with proper technique and low DMSO concentrations, you may need to consider modifying your aqueous buffer.
-
Co-solvents: For certain assays, the inclusion of a small percentage of a co-solvent like polyethylene glycol 300 (PEG300) in the final aqueous solution can improve the solubility of hydrophobic compounds.
-
Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80, can also aid in keeping the compound in solution.
Important Considerations for Co-solvents and Surfactants:
-
Assay Compatibility: It is imperative to validate that any added co-solvent or surfactant does not interfere with your specific assay (e.g., enzyme activity, cell viability, or fluorescence readings).
-
Concentration Optimization: Start with very low concentrations of the co-solvent or surfactant and perform control experiments to determine the maximum tolerable concentration for your experimental system.
-
In Vivo Formulation as a Reference: An example formulation for in vivo studies includes DMSO, PEG300, and Tween 80, indicating that these are compatible with the compound itself.[1] However, the concentrations used in vivo are not directly transferable to in vitro experiments and must be significantly lower.
References
Technical Support Center: Overcoming Resistance to Allosteric EGFR Inhibitors
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with allosteric EGFR inhibitors. While the prompt specified an interest in "Egfr-IN-92," a thorough search of the available scientific literature did not yield specific information on this compound. Therefore, this guide focuses on well-characterized, fourth-generation allosteric inhibitors such as EAI045 and JBJ-09-063, which are designed to overcome resistance to traditional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs). The principles and troubleshooting strategies discussed here are broadly applicable to research involving novel allosteric EGFR inhibitors.
This resource is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, quantitative data for comparison, and visual diagrams to clarify complex signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for allosteric EGFR inhibitors like EAI045 and JBJ-09-063?
A1: Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's active site, allosteric inhibitors bind to a distinct, separate pocket on the EGFR protein.[1][2] This binding induces a conformational change in the protein that locks the kinase in an inactive state, thereby preventing its downstream signaling. A key advantage of this mechanism is the ability to inhibit EGFR mutants that have developed resistance to ATP-competitive inhibitors through mutations in the ATP-binding site, such as T790M and C797S.[2][3]
Q2: Which EGFR mutations are these allosteric inhibitors designed to target?
A2: Fourth-generation allosteric inhibitors are specifically designed to be effective against EGFR-mutant cancers that have developed resistance to previous generations of TKIs. This includes tumors harboring the L858R activating mutation in combination with the T790M "gatekeeper" resistance mutation, as well as the C797S mutation which confers resistance to third-generation covalent inhibitors like osimertinib.[1][3][4]
Q3: Can allosteric inhibitors be used as a standalone therapy?
A3: Not always. Preclinical studies have shown that the efficacy of some allosteric inhibitors, such as EAI045, can be limited when used as a monotherapy in cellular models.[3] This is because ligand-induced dimerization of EGFR can render one of the kinase domains in the dimer less sensitive to the allosteric inhibitor.[3] Therefore, a combination therapy approach is often more effective.
Q4: What are the most common combination strategies with allosteric EGFR inhibitors?
A4: A promising strategy is to combine allosteric inhibitors with agents that prevent EGFR dimerization, such as the monoclonal antibody cetuximab.[3][5] This combination has been shown to be synergistic, leading to more potent inhibition of EGFR signaling and tumor regression in preclinical models.[3] Another approach is to combine allosteric inhibitors with ATP-competitive TKIs.[1] This dual-targeting strategy can be effective in overcoming resistance.
Q5: What are known mechanisms of resistance to allosteric EGFR inhibitors?
A5: While allosteric inhibitors overcome resistance mutations to ATP-competitive TKIs, cancer cells can still develop resistance to these newer agents. Known mechanisms of resistance to allosteric inhibitors like JBJ-09-063 include EGFR homo- or heterodimerization with other ERBB family members (e.g., HER2/ERBB2), and the acquisition of new mutations, such as L747S, which can reduce the binding affinity of the allosteric inhibitor.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with allosteric EGFR inhibitors.
Problem 1: The allosteric inhibitor shows high potency in biochemical assays but poor anti-proliferative activity in cell-based assays.
-
Possible Cause: This discrepancy is a known characteristic of some allosteric inhibitors like EAI045.[3] In biochemical assays using the isolated kinase domain, the inhibitor has unobstructed access to its binding site. However, in a cellular context, EGFR exists as dimers. The dimerization of EGFR can induce an asymmetric conformation in the kinase domains, where one subunit (the "receiver") is less susceptible to the allosteric inhibitor than the other (the "activator").[6]
-
Troubleshooting Steps:
-
Co-treatment with an EGFR Dimerization Inhibitor: Combine the allosteric inhibitor with an agent that blocks EGFR dimerization, such as cetuximab. This can render both subunits of the dimer sensitive to the allosteric inhibitor, leading to a more potent anti-proliferative effect.[3]
-
Use Dimerization-Defective Mutant Cell Lines: To confirm that dimerization is the cause of the reduced cellular potency, test the inhibitor in cell lines engineered to express dimerization-defective EGFR mutants (e.g., with an I941R mutation).[3] These cells should be more sensitive to the allosteric inhibitor as a monotherapy.[7]
-
Evaluate Downstream Signaling: Even if cell proliferation is not significantly inhibited, assess the phosphorylation status of EGFR and downstream effectors like AKT and ERK. You may observe partial inhibition of EGFR phosphorylation, which is consistent with the differential sensitivity of the dimer subunits.[3]
-
Problem 2: Development of acquired resistance to the allosteric inhibitor in a previously sensitive cell line.
-
Possible Cause: Cells may have acquired new resistance mechanisms. This could involve the upregulation of bypass signaling pathways, or the emergence of new mutations in the EGFR gene that affect the allosteric binding site.
-
Troubleshooting Steps:
-
Sequence the EGFR Gene: Perform genomic DNA sequencing of the resistant cell line to identify any new mutations in the EGFR kinase domain, particularly in regions that may form the allosteric binding pocket. The L747S mutation has been identified as a potential resistance mechanism to JBJ-09-063.[1]
-
Assess ERBB Family Dimerization: Investigate the dimerization status of EGFR with other ERBB family members, such as HER2. Increased heterodimerization can confer resistance to allosteric inhibitors.[1] This can be assessed by co-immunoprecipitation followed by Western blotting.
-
Profile Bypass Signaling Pathways: Use phospho-antibody arrays or targeted Western blotting to determine if alternative signaling pathways (e.g., MET, AXL) are activated in the resistant cells.
-
Test Combination Therapies: If a bypass pathway is identified, test a combination of the allosteric inhibitor with an inhibitor of the activated bypass pathway.
-
Problem 3: High background or inconsistent results in Western blot analysis of EGFR phosphorylation.
-
Possible Cause: This can be due to suboptimal experimental conditions, including sample preparation, antibody quality, or blotting procedure.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation status of EGFR and prevent its degradation.[8]
-
Use Phosphatase Controls: To validate the specificity of your phospho-EGFR antibody, treat a control cell lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. This should abolish the signal from the phospho-specific antibody.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (typically 20-30 µg) per lane to detect the target protein.
-
Block Membranes Effectively: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to reduce non-specific antibody binding.[8]
-
Re-probe for Total EGFR: After probing for phospho-EGFR, strip the membrane and re-probe with an antibody for total EGFR. This serves as a loading control and confirms that any changes in the phospho-signal are not due to differences in the total amount of EGFR protein.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Allosteric EGFR Inhibitors against Various EGFR Mutants
| Compound | EGFR WT (nM) | EGFR L858R (nM) | EGFR T790M (nM) | EGFR L858R/T790M (nM) | EGFR L858R/T790M/C797S (nM) | Reference |
| EAI045 | 1900 | 19 | 190 | 2 | Not Reported | [9] |
| JBJ-09-063 | Not Reported | 0.147 | Not Reported | 0.063 | 0.083 | [10][11] |
Table 2: Cellular Anti-proliferative Activity (IC50) of Allosteric EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Combination Agent | Reference |
| EAI045 | Ba/F3 | L858R/T790M/C797S | Not effective alone | Cetuximab | [3] |
| JBJ-09-063 | Ba/F3 | L858R/T790M | 50 | - | [10] |
| JBJ-09-063 | Ba/F3 | L858R/T790M | 6 | Cetuximab | [10] |
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathways.
Caption: Troubleshooting Workflow for Low Cellular Activity.
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is adapted from standard cell viability assay procedures.[12]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Allosteric EGFR inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the allosteric inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Western Blotting for Phospho-EGFR
This protocol is based on standard Western blotting procedures described in the literature.[8][13]
-
Materials:
-
Cell culture dishes
-
Allosteric EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the allosteric inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
(Optional but recommended) Strip the membrane and re-probe with an anti-total-EGFR antibody as a loading control.
-
References
- 1. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-92 stability in DMSO and cell culture media
This technical support center provides guidance on the stability of EGFR-IN-92 in DMSO and cell culture media. As specific stability data for this compound is not publicly available, this guide offers general best practices for small molecule kinase inhibitors, experimental protocols to determine stability, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For many small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions due to its high solubilizing capacity for organic molecules.[1][2]
Q2: How should I store the solid compound and DMSO stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For the majority of similar compounds, the following storage conditions are recommended.
Q3: How long is the this compound stock solution stable in DMSO?
A3: Generally, stock solutions of small molecule inhibitors in DMSO can be stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C.[1][2] However, stability is compound-specific. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Can I store this compound in aqueous solutions or cell culture media?
A4: It is generally not recommended to store small molecule inhibitors in aqueous solutions or cell culture media for extended periods.[1] Many compounds have limited stability in aqueous environments and should be freshly diluted from a DMSO stock solution just before use.[1]
Q5: What factors can affect the stability of this compound in cell culture media?
A5: Several factors can influence compound stability in cell culture media, including the chemical properties of the compound itself, components of the media (e.g., serum proteins, pH, presence of reactive species), and environmental conditions like light and temperature.[3][4][5][6]
Data on Stability of Small Molecule Kinase Inhibitors
While specific quantitative stability data for this compound is unavailable, the following tables summarize general stability information for small molecule kinase inhibitors.
Table 1: Recommended Storage Conditions for Stock Solutions
| Form | Solvent | Storage Temperature | General Stability Period |
| Solid Powder | - | -20°C | Up to 3 years |
| 4°C | Up to 2 years | ||
| Stock Solution | DMSO | -20°C | Up to 1-3 months |
| -80°C | Up to 6 months |
Source: Adapted from general recommendations by suppliers.[1][2]
Table 2: Factors Influencing Compound Stability in Cell Culture Media
| Factor | Potential Impact on Stability |
| pH of Media | Can lead to acid or base-catalyzed hydrolysis. |
| Serum Proteins | Binding to proteins like albumin can either stabilize a compound or reduce its effective concentration.[5] |
| Redox Agents | Components in media can cause oxidation or reduction of the compound. |
| Enzymatic Degradation | Esterases or other enzymes present in serum or released by cells can metabolize the compound. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. |
| Temperature | Higher temperatures (e.g., 37°C in an incubator) accelerate chemical degradation. |
Experimental Protocols
To determine the stability of this compound in your specific experimental setup, we recommend performing a stability study.
Protocol 1: Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Methodology:
-
Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), take one aliquot from each storage condition.
-
Analyze the purity and concentration of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial time point (t=0) to determine the percentage of degradation.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Objective: To evaluate the stability of this compound in your specific cell culture medium at 37°C.
Methodology:
-
Prepare your complete cell culture medium, including serum and any other supplements.
-
Spike the medium with this compound at the final working concentration you use in your experiments.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples from the medium at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately analyze the concentration of the remaining this compound in the samples by HPLC or LC-MS.
-
Plot the concentration of this compound against time to determine its half-life in the cell culture medium.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[7][8][9] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating several downstream signaling cascades.[10][11]
Caption: Overview of the EGFR signaling pathway.
Troubleshooting Guide
Q: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors related to compound stability and handling.
Caption: Troubleshooting workflow for inconsistent results.
-
Verify Storage Conditions: Ensure that both the solid compound and the DMSO stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Review Handling Procedures: Minimize the number of freeze-thaw cycles for your stock solutions by using aliquots. Ensure that dilutions into aqueous media are done freshly for each experiment.
-
Test Stock Solution Purity: If you suspect degradation of your DMSO stock, its purity can be checked using analytical methods like HPLC. If degradation is confirmed, prepare a fresh stock solution from the solid compound.
-
Assess Stability in Media: The compound may be unstable in your cell culture medium. Perform a stability test as described in "Protocol 2" to determine the compound's half-life under your experimental conditions. If the compound degrades quickly, you may need to adjust your experimental protocol, for instance, by reducing the incubation time or replenishing the compound with fresh media during long-term experiments.
-
Consider Experimental Variables: Ensure all other experimental parameters, such as cell passage number, seeding density, and reagent quality, are consistent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. EGFR interactive pathway | Abcam [abcam.com]
- 11. ClinPGx [clinpgx.org]
Technical Support Center: Interpreting Unexpected Results in "Egfr-IN-92" Experiments
Important Notice: Initial searches for "Egfr-IN-92" did not yield specific information on a compound or experimental agent with this designation. The search results were predominantly related to "eGFR," which stands for estimated Glomerular Filtration Rate, a clinical measure of kidney function. This document will proceed by addressing common unexpected outcomes in EGFR inhibitor experiments in a general sense, as a guide for researchers working with novel inhibitors. The information provided is based on established principles of EGFR signaling and inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in cell viability with our EGFR inhibitor, but Western blot analysis shows incomplete inhibition of EGFR phosphorylation. What could be the reason?
A1: This could be due to several factors:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of the inhibitor may be too low, or the treatment time might be insufficient to achieve complete target inhibition. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
High EGFR Expression Levels: The cell line used may overexpress EGFR to a level that the inhibitor concentration is not sufficient to block all available receptors.
-
Rapid Feedback Activation: Inhibition of EGFR can sometimes trigger feedback loops that lead to the reactivation of the pathway. For instance, downstream signaling molecules might activate alternative pathways that feedback to phosphorylate EGFR.
-
Presence of Drug-Resistant Clones: The cell population may contain a sub-population of cells with resistance mutations that are not effectively targeted by the inhibitor.
Q2: Our novel EGFR inhibitor shows potent activity in vitro, but has minimal effect on tumor growth in our mouse xenograft model. What are the potential causes for this discrepancy?
A2: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site, resulting in suboptimal drug exposure in vivo.
-
Toxicity: The inhibitor might cause unforeseen toxicity in the animal model at concentrations required for anti-tumor efficacy.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors such as hypoxia, nutrient deprivation, and interactions with stromal cells can confer resistance to EGFR inhibitors.
-
Activation of Bypass Signaling Pathways: In the in vivo context, tumor cells can activate alternative signaling pathways to circumvent EGFR inhibition. A common example is the activation of the MET receptor tyrosine kinase.
Q3: After an initial response to our EGFR inhibitor, the cancer cells develop resistance and resume proliferation. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to EGFR inhibitors is a major clinical challenge. The most well-documented mechanisms include:
-
Secondary Mutations in EGFR: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent the inhibitor from binding effectively.
-
Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. This often involves the amplification or mutation of other receptor tyrosine kinases like MET or HER2.
-
Phenotypic Changes: A subset of tumor cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased resistance to EGFR inhibitors.
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to survive and proliferate despite EGFR inhibition.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly perform cell line authentication. |
| Reagent variability | Use freshly prepared reagents. Aliquot and store reagents properly to avoid degradation. Qualify new batches of inhibitors and antibodies. |
| Technical variability | Standardize all experimental procedures, including cell seeding density, treatment times, and washing steps. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| Lack of inhibitor specificity | Perform a kinome-wide screen to identify potential off-target kinases. |
| Non-specific cytotoxicity | Test the inhibitor in a cell line that does not express EGFR to assess non-specific effects. |
| Metabolite toxicity | Investigate the metabolic fate of the compound to determine if toxic metabolites are being generated. |
Experimental Protocols
Protocol 1: Dose-Response Assay for EGFR Phosphorylation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation: Once cells are attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using antibodies against phospho-EGFR (pY1068) and total EGFR.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of a hypothetical inhibitor, this compound.
Caption: A typical experimental workflow for evaluating a novel EGFR inhibitor.
References
Technical Support Center: Ensuring Data Integrity in EGFR Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during their experiments with EGFR inhibitors, particularly those targeting EGFR exon 20 insertion mutations.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a concern in EGFR inhibitor studies?
A1: Cell line contamination refers to the unintended introduction of other cell lines or microorganisms (like mycoplasma) into your cell culture. In EGFR inhibitor studies, this is a major concern because it can lead to inaccurate and misleading results. For example, if a cell line believed to have a specific EGFR exon 20 insertion mutation is contaminated with a different cell line (e.g., HeLa), the experimental results will not reflect the true efficacy of the inhibitor on the intended target.[1][2][3] This can result in wasted time, resources, and the publication of erroneous data.[3]
Q2: How common is cell line cross-contamination?
A2: Cell line cross-contamination is a persistent problem in biomedical research. Some studies estimate that between 15% and 36% of all cell lines are misidentified or contaminated.[3] HeLa cells are one of the most common contaminants due to their aggressive growth characteristics.[1][2][4]
Q3: What are the common cell lines used in EGFR exon 20 insertion research, and are they susceptible to contamination?
A3: Common cell lines include engineered Ba/F3 cells expressing specific EGFR exon 20 insertion mutations and human non-small cell lung cancer (NSCLC) cell lines like NCI-H1975.[5][6][7][8] Ba/F3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival, but when engineered to express an active EGFR mutant, they become dependent on the EGFR signaling pathway.[6][9][10] NCI-H1975 is a human NSCLC cell line with L858R and T790M EGFR mutations.[7][8] Like any cell line, these are susceptible to cross-contamination if proper cell culture techniques are not followed.
Q4: How can I be sure that my cell lines are not contaminated?
A4: The most reliable method for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[11][12][13][14] This technique generates a unique DNA fingerprint for each cell line, which can be compared to a reference database of known cell line profiles. Regular testing for mycoplasma is also critical.
Troubleshooting Guide
Unexpected Experimental Results? It Could Be Cell Line Contamination.
Problem 1: My EGFR inhibitor shows inconsistent activity in my cell viability assays.
-
Question: Are you seeing variable IC50 values for your inhibitor across different experimental batches?
-
Possible Cause: This could be due to cell line contamination. If your target cell line is partially or fully replaced by a contaminant cell line that is less sensitive to the inhibitor, the apparent IC50 value will be higher. Conversely, contamination with a more sensitive cell line could lower the apparent IC50.
-
Troubleshooting Steps:
-
Quarantine the cell line: Immediately stop using the suspicious cell line to prevent further contamination.
-
Perform cell line authentication: Submit a sample of your cell culture for STR profiling to verify its identity.[13][14]
-
Test for mycoplasma: Mycoplasma contamination can alter cellular responses to drugs.
-
Review cell culture practices: Ensure strict aseptic techniques are being followed in your lab to prevent future contamination.
-
Thaw a new, authenticated vial: If contamination is confirmed, discard the contaminated culture and start a new culture from a certified, low-passage stock.
-
Problem 2: Western blot analysis shows unexpected EGFR phosphorylation or downstream signaling.
-
Question: Are you observing lower or higher than expected levels of phosphorylated EGFR (p-EGFR) or downstream targets like p-Akt or p-ERK after treatment with your inhibitor?
-
Possible Cause: A contaminating cell line may have a different baseline level of EGFR signaling or may not express the target EGFR mutation. For example, HeLa cells have high levels of EGFR expression, which could mask the results from your target cells.
-
Troubleshooting Steps:
-
Verify cell line identity: As with inconsistent viability data, the first step is to perform STR profiling.[15]
-
Check your controls: Ensure your positive and negative controls for the western blot are working correctly.
-
Examine cell morphology: Look for any changes in the appearance of your cells under the microscope, which could indicate contamination.
-
Consult cell line databases: Check databases like the ATCC or DSMZ for the expected molecular characteristics of your cell line.[14]
-
Data Presentation: Impact of Cell Line Contamination
The following table summarizes the potential impact of cell line contamination on quantitative experimental data in EGFR inhibitor studies.
| Parameter | Expected Outcome (Uncontaminated) | Potential Outcome (Contaminated with HeLa) | Reason for Discrepancy |
| IC50 of Egfr-IN-92 | Consistent and within the expected nanomolar range for the target mutation. | Highly variable, likely in the micromolar range or showing no significant inhibition. | HeLa cells do not harbor the specific EGFR exon 20 insertion and are generally less sensitive to targeted EGFR inhibitors. |
| p-EGFR levels (Western Blot) | Inhibition of phosphorylation upon treatment with this compound. | Reduced or no inhibition of p-EGFR. | The high level of wild-type EGFR expression in HeLa cells will not be effectively inhibited by a mutant-specific inhibitor. |
| Cell Growth Rate | Consistent with the known doubling time of the target cell line. | Faster than expected growth rate. | HeLa cells are known for their rapid proliferation, which can outcompete the target cell line.[4] |
Experimental Protocols
Short Tandem Repeat (STR) Profiling for Cell Line Authentication
This protocol provides a general overview of the steps involved in STR profiling. It is recommended to use a commercial service for reliable results.
-
Sample Preparation:
-
Culture cells to a sufficient density (typically >80% confluency).
-
Harvest the cells and prepare a cell pellet of at least 1 x 10^6 cells.
-
Wash the cell pellet with PBS to remove any residual media.
-
The sample can be submitted as a frozen cell pellet or as purified genomic DNA.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit.
-
-
PCR Amplification:
-
Amplify the STR loci using a multiplex PCR kit. Commercial kits typically amplify 8 to 16 loci simultaneously.[11]
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The resulting electropherogram is analyzed to determine the alleles present at each STR locus.
-
The STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.[14]
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for assessing the effect of an EGFR inhibitor on cell viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor (e.g., this compound).
-
Treat the cells with the inhibitor at various concentrations and incubate for a specified period (e.g., 72 hours).[17] Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value using a suitable software package.
-
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis:
-
Culture and treat cells with the EGFR inhibitor as required.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).[18][19][20]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[20]
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Cell Line Authentication Workflow.
Caption: Troubleshooting Contamination Issues.
References
- 1. Henrietta Lacks, HeLa cells, and cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. retractionwatch.com [retractionwatch.com]
- 4. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Human EGFR Stable Cell Line-Ba/F3 (CSC-RO0126) - Creative Biogene [creative-biogene.com]
- 6. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytion.com [cytion.com]
- 8. NCI-H1975 Cells [cytion.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. news-medical.net [news-medical.net]
- 13. Cell Line Authentication [promega.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. wicell.org [wicell.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Egfr-IN-92 cytotoxicity in non-cancerous cell lines
Disclaimer: Information regarding the specific compound EGFR-IN-92 is not publicly available. This technical support center provides information on the cytotoxicity of other structurally related quinazoline-based EGFR inhibitors in non-cancerous cell lines as a proxy. The data and protocols provided should be adapted and validated for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of quinazoline-based EGFR inhibitors on non-cancerous cell lines?
A1: Generally, quinazoline-based EGFR inhibitors are designed to be more selective for cancer cells that overexpress EGFR. However, they can still exhibit cytotoxic effects on non-cancerous cell lines, although typically at higher concentrations (higher IC50 values) than in sensitive cancer cell lines. The degree of cytotoxicity can vary significantly depending on the specific compound, the cell line used, and the experimental conditions. For example, some quinazoline derivatives show high selectivity, with IC50 values in normal cell lines being substantially higher than in cancer cell lines[1][2][3].
Q2: Which non-cancerous cell lines are commonly used to assess the off-target cytotoxicity of EGFR inhibitors?
A2: Researchers commonly use a variety of non-cancerous cell lines to evaluate the safety profile of EGFR inhibitors. These include:
-
Human Lung Fibroblasts (e.g., WI-38): To assess potential pulmonary toxicity.[1]
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B): Also used to investigate lung-related off-target effects.[3]
-
Human Keratinocytes: To study the mechanisms of skin rash, a common side effect of EGFR inhibitors.[4][5][6]
-
Human Cardiomyocytes: To investigate potential cardiotoxicity.
-
Other normal tissue-derived primary cells or cell lines relevant to the expected clinical toxicities.
Q3: What are the common mechanisms of toxicity of EGFR inhibitors in non-cancerous cells?
A3: The toxicity of EGFR inhibitors in non-cancerous cells is often an "on-target, off-tumor" effect, meaning it results from the inhibition of EGFR signaling in normal tissues where this pathway is crucial for homeostasis. For example, inhibition of EGFR in skin keratinocytes disrupts their normal proliferation and differentiation, leading to skin rash.[7][8] In cardiomyocytes, inhibition of EGFR and related pathways like HER2 can disrupt survival signals, leading to cardiotoxicity.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration due to improper dilution or storage.3. Contamination of cell cultures.4. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure accurate cell counting and consistent seeding density in all wells.2. Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.3. Regularly check for and address any cell culture contamination.4. Monitor and maintain stable incubator conditions. |
| No significant cytotoxicity observed even at high concentrations. | 1. The specific non-cancerous cell line is highly resistant to the inhibitor.2. The drug is inactive or has degraded.3. Insufficient incubation time. | 1. Consider using a different, potentially more sensitive, non-cancerous cell line.2. Verify the activity of the drug on a sensitive cancer cell line as a positive control.3. Extend the incubation period (e.g., from 48 to 72 hours), ensuring it is appropriate for the cell line's doubling time. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Error in drug dilution calculations.2. The cell line is particularly sensitive to the inhibitor.3. Contamination of the drug stock with a more toxic substance. | 1. Double-check all calculations for drug dilutions.2. Perform a preliminary dose-response experiment with a wider range of concentrations to determine the appropriate testing range.3. If possible, use a new batch of the inhibitor to rule out contamination. |
Data on Cytotoxicity of Quinazoline-Based EGFR Inhibitors in Non-Cancerous Cell Lines
| Compound | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative VII | WI-38 (Human Lung Fibroblast) | 145.9 | [1] |
| Quinazoline Derivative 8a | Normal Cell Line (unspecified) | 84.20 ± 1.72 | [2] |
| Quinazoline Derivative 5f | BEAS-2B (Human Bronchial Epithelial) | >16.7 (SI > 28.9) | [3] |
| Lapatinib | HMECs (Human Mammary Epithelial Cells) | 0.035 | [10] |
*SI = Selectivity Index (IC50 in normal cells / IC50 in cancer cells)
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of an EGFR inhibitor in non-cancerous cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
EGFR inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete cell culture medium. It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO, as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining the cytotoxicity of EGFR inhibitors using the MTT assay.
Caption: Simplified signaling pathway of EGFR inhibitor-induced skin toxicity in keratinocytes.
Caption: Simplified signaling pathway of EGFR inhibitor-induced cardiotoxicity in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 8. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 9. Advancements in understanding cardiotoxicity of EGFR- TKIs in non-small cell lung cancer treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lapatinib on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of EGFR-IN-92 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of EGFR-IN-92 derivatives and similar quinazoline-based EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent enzymatic activity but low efficacy in cell-based assays. What could be the issue?
A1: A common reason for this discrepancy is poor cell permeability. While the compound can effectively inhibit the isolated EGFR enzyme, it may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues include compound instability in cell culture media or active efflux from the cell by transporters.
Q2: What are the key physicochemical properties of my compound that I should consider to improve its cell permeability?
A2: Several physicochemical properties significantly influence a compound's ability to cross the cell membrane. These include:
-
Lipophilicity (logP): An optimal logP range (typically 1-3) is crucial. Very hydrophilic compounds may not partition into the lipid bilayer, while highly lipophilic compounds can get trapped within the membrane.
-
Molecular Weight (MW): Smaller molecules (generally under 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA (ideally < 140 Ų) is associated with better passive diffusion across the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for desolvation to enter the lipid bilayer.
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the cell membrane. Neutral molecules generally permeate more readily than charged ones.
Q3: What chemical modifications can I make to my this compound derivative to enhance its cell permeability?
A3: Several strategies can be employed to improve the cell permeability of small molecule inhibitors:
-
Masking Polar Groups: Temporarily masking polar functional groups, such as carboxylic acids or phosphates, with lipophilic moieties can increase membrane permeability. These masking groups are ideally cleaved by intracellular enzymes to release the active compound.[1]
-
Increasing Lipophilicity: Introducing lipophilic groups, such as alkyl or aryl substituents, can enhance partitioning into the cell membrane. However, this must be balanced to avoid excessive lipophilicity.
-
Reducing Hydrogen Bonding Capacity: N-methylation of amides or O-methylation of hydroxyl groups can reduce the number of hydrogen bond donors, which can improve permeability.[2][3]
-
Intramolecular Hydrogen Bonding: Designing molecules that can form internal hydrogen bonds can "shield" polar groups, reducing the energetic penalty of entering the lipid bilayer.[2][3]
-
Prodrug Strategies: Converting the parent drug into a more permeable prodrug that is metabolized to the active form inside the cell is a common and effective approach.[1]
Q4: How can I experimentally assess the cell permeability of my compounds?
A4: Two widely used in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of large numbers of compounds.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It can assess both passive diffusion and active transport processes.[4][5]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
| Potential Cause | Troubleshooting Steps |
| Low Lipophilicity | - Increase the lipophilicity of the compound by adding non-polar functional groups. - Consider prodrug strategies to mask polar groups. |
| High Polarity (High PSA) | - Reduce the number of hydrogen bond donors and acceptors through chemical modification (e.g., methylation). - Design analogs that can form intramolecular hydrogen bonds. |
| Compound Precipitation | - Ensure the compound is fully dissolved in the donor well. - Check the solubility of the compound in the assay buffer. If necessary, adjust the buffer composition or add a co-solvent (ensure compatibility with the assay). |
| Experimental Error | - Verify the integrity of the artificial membrane. - Ensure accurate pipetting and sample handling. - Include well-characterized high and low permeability control compounds in each assay. |
Issue 2: High Efflux Ratio in Caco-2 Assay
An efflux ratio significantly greater than 2 in a bidirectional Caco-2 assay suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).
| Potential Cause | Troubleshooting Steps |
| Active Efflux by Transporters (e.g., P-gp) | - Co-incubate the compound with a known inhibitor of the suspected efflux transporter (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the efflux ratio confirms that the compound is a substrate. - Modify the compound's structure to reduce its affinity for the efflux transporter. This can involve altering charge, lipophilicity, or steric properties. |
| Poor Apical to Basolateral (A-B) Permeability | - Address the underlying causes of poor passive permeability as outlined in the PAMPA troubleshooting guide. |
| Cell Monolayer Integrity Issues | - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. - Use a paracellular marker (e.g., Lucifer Yellow) to check for leaks in the monolayer. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the Donor Plate:
-
Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
-
Prepare the Acceptor Plate:
-
Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Assemble the PAMPA Sandwich:
-
Place the lipid-coated filter plate (donor plate) on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Filter area
-
t = Incubation time
-
[CA] = Concentration in acceptor well
-
[Cequilibrium] = Equilibrium concentration
-
-
Caco-2 Cell Permeability Assay Protocol
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: EGFR Signaling Pathways and Inhibition.
Caption: Troubleshooting Poor Cell Permeability.
References
Validation & Comparative
Comparing the efficacy of Egfr-IN-92 with other allosteric EGFR inhibitors
A comprehensive evaluation of the efficacy and mechanisms of prominent allosteric EGFR inhibitors, offering researchers a data-driven guide to selecting appropriate compounds for preclinical studies. Due to the absence of publicly available data on "Egfr-IN-92," this guide focuses on a comparative analysis of other significant allosteric EGFR inhibitors: EAI045 and JBJ-04-125-02.
Allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a promising strategy to overcome resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). By binding to a site distinct from the ATP pocket, these inhibitors can effectively target EGFR mutations that confer resistance to first, second, and third-generation TKIs. This guide provides a detailed comparison of the efficacy and experimental profiles of key allosteric EGFR inhibitors to aid researchers in their drug development efforts.
Introduction to Allosteric EGFR Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. While TKIs have been successful in treating EGFR-mutant NSCLC, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. Allosteric inhibitors offer a novel mechanism of action that can overcome these resistance mechanisms. They bind to a pocket remote from the active site, inducing a conformational change that inactivates the kinase.
Comparative Efficacy of Allosteric EGFR Inhibitors
This section details the in vitro and in vivo efficacy of EAI045 and JBJ-04-125-02 against various EGFR mutations.
Biochemical and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared allosteric inhibitors against different EGFR mutant cell lines.
| Inhibitor | EGFR Mutant | IC50 (nM) | Cell Line | Reference |
| EAI045 | L858R/T790M | 3 | Ba/F3 | [1] |
| L858R | 19 | Ba/F3 | [2] | |
| T790M | 190 | Ba/F3 | [2] | |
| Wild-Type | >10,000 | Ba/F3 | [1] | |
| JBJ-04-125-02 | L858R/T790M | 0.26 | Ba/F3 | [3][4] |
| L858R/T790M/C797S | Low nanomolar | Ba/F3 | [3][5] | |
| L858R | Low nanomolar | Ba/F3 | [5] |
Key Findings:
-
JBJ-04-125-02 demonstrates significantly greater potency against the L858R/T790M double mutant compared to EAI045.[3][4]
-
Notably, JBJ-04-125-02 is effective as a single agent in inhibiting the proliferation of cells with the C797S resistance mutation, a key advantage over many other EGFR inhibitors.[5][6]
-
EAI045 shows high selectivity for mutant EGFR over wild-type, which is a desirable characteristic for minimizing off-target effects.[1][7] However, as a single agent, it is not effective in blocking EGFR-driven cell proliferation and requires combination with an antibody therapeutic like cetuximab to achieve a significant anti-tumor effect.[1][7]
In Vivo Efficacy
The table below outlines the results from in vivo studies using mouse models of NSCLC.
| Inhibitor | Mouse Model | Dosing Regimen | Outcome | Reference |
| EAI045 | L858R/T790M xenograft | 60 mg/kg, oral, daily + Cetuximab | Prominent tumor regression | [1] |
| L858R/T790M/C797S xenograft | 60 mg/kg, oral, daily + Cetuximab | Tumor regression | [7] | |
| JBJ-04-125-02 | L858R/T790M/C797S genetically engineered mouse model | 50 mg/kg, oral, daily | Marked tumor regression within 4 weeks | [3] |
Key Findings:
-
The combination of EAI045 and cetuximab leads to significant tumor regression in mouse models harboring both the T790M and the highly resistant C797S mutations.[1][7]
-
JBJ-04-125-02 is effective as a monotherapy in in vivo models of EGFR-mutant lung cancer, including those with the C797S mutation, leading to marked tumor regressions.[3][4]
Signaling Pathway Inhibition
Allosteric inhibitors modulate the downstream signaling pathways activated by EGFR. The following diagram illustrates the general EGFR signaling pathway and the point of inhibition.
Figure 1: Simplified EGFR signaling pathway indicating the inhibitory action of allosteric inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of EGFR-mutant cell lines.
Methodology:
-
Cell Culture: Ba/F3 cells stably transfected with various EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S) or human NSCLC cell lines (e.g., H1975) are cultured in appropriate media supplemented with growth factors.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the allosteric inhibitor (e.g., EAI045, JBJ-04-125-02) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to vehicle-treated controls. The IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.
Western Blotting for Phospho-EGFR and Downstream Signaling
Objective: To assess the inhibitory effect of the compounds on EGFR phosphorylation and downstream signaling pathways.
Methodology:
-
Cell Lysis: EGFR-mutant cells are treated with the inhibitor for a specified time, followed by cell lysis to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the allosteric inhibitors in a living organism.
Methodology:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with EGFR-mutant human NSCLC cells or genetically engineered mouse models are used.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule. For combination studies, a second agent (e.g., cetuximab) is administered as per the experimental design.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between different treatment groups.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the efficacy of a novel allosteric EGFR inhibitor.
Figure 2: A generalized experimental workflow for the preclinical evaluation of allosteric EGFR inhibitors.
Conclusion
The development of allosteric EGFR inhibitors represents a significant advancement in the fight against TKI-resistant NSCLC. While direct comparative data for "this compound" is unavailable, the analysis of EAI045 and JBJ-04-125-02 highlights the potential of this class of inhibitors. JBJ-04-125-02, in particular, shows promise as a potent, single-agent therapy for cancers harboring the challenging C797S mutation. EAI045, while less potent as a monotherapy, demonstrates the effectiveness of a combination strategy with an anti-EGFR antibody. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to develop the next generation of targeted therapies for EGFR-mutant cancers.
References
- 1. Identification of Novel Fourth-Generation Allosteric Inhibitors Targeting Inactive State of EGFR T790M/L858R/C797S and T790M/L858R Mutations: A Combined Machine Learning and Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study [frontiersin.org]
- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 6. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-92: A Comparative Analysis of Selectivity for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Egfr-IN-92, an allosteric inhibitor targeting the T790M/L858R double mutant Epidermal Growth Factor Receptor (EGFR). The following sections present experimental data on its selectivity, detail the methodologies used for its evaluation, and visualize key biological pathways and experimental workflows.
Data Presentation: Performance of this compound
This compound, also referred to as compound 15 in its discovery publication, has demonstrated significant inhibitory activity against the drug-resistant L858R/T790M double mutant of EGFR.[1][2][3][4][5] Its performance, particularly in comparison to a parent "hit" compound (compound 4), highlights its improved potency for the mutant form.[1]
Table 1: Biochemical Inhibitory Activity of this compound and a Reference Compound against Double Mutant EGFR
| Compound | Target | IC50 (µM) |
| This compound (compound 15) | L858R/T790M EGFR | Reported as significantly more potent than compound 4 |
| Compound 4 (Hit Compound) | L858R/T790M EGFR | ~200 µM |
Source: Data extrapolated from dose-response curves in "Structure-activity exploration of a small-molecule allosteric inhibitor of T790M/L858R double mutant EGFR".[1]
Table 2: Anti-proliferative Activity of this compound and a Reference Compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| This compound (compound 15) | H1975 | L858R/T790M | ~20 µM |
| Compound 4 (Hit Compound) | H1975 | L858R/T790M | 24 ± 2 µM |
| Compound 4 (Hit Compound) | H1299 | Wild-Type | 14.5 ± 0.3 µM |
| Compound 4 (Hit Compound) | H1650 | Activating Mutation (delE746-A750) | 19 ± 2 µM |
Source: "Structure-activity exploration of a small-molecule allosteric inhibitor of T790M/L858R double mutant EGFR".[1]
The data indicates that while the parent compound showed activity against both wild-type and mutant EGFR cell lines, this compound was optimized for significantly improved inhibitory action against the double mutant EGFR at a biochemical level.[1] The anti-proliferative data in the H1975 cell line, which harbors the L858R/T790M mutation, further supports its cellular activity against this clinically relevant resistant form of EGFR.[1][2][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Biochemical Kinase Inhibition Assay
This assay was performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of the purified EGFR L858R/T790M protein.
-
Enzyme and Substrate Preparation : Recombinant human EGFR L858R/T790M protein was used as the enzyme source. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1 random copolymer, was used for the phosphorylation reaction.
-
Compound Preparation : this compound and other test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations for the assay.
-
Kinase Reaction : The kinase reaction was initiated by mixing the EGFR enzyme, the peptide substrate, and the test compound in a reaction buffer containing ATP and MgCl2. The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection of Phosphorylation : The level of substrate phosphorylation was quantified using a suitable detection method, such as an ELISA-based assay employing an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis : The luminescence or absorbance signal, proportional to the extent of phosphorylation, was measured. The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve.
Cellular Proliferation (MTT) Assay
This assay was conducted to assess the effect of this compound on the viability and proliferation of cancer cell lines with different EGFR statuses.
-
Cell Culture : H1975 (L858R/T790M EGFR), H1299 (wild-type EGFR), and H1650 (mutant EGFR) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells were then treated with various concentrations of this compound or control compounds for a specified period (e.g., 72 hours).
-
MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The cell viability was calculated as a percentage of the control (DMSO-treated) cells. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, was determined from the dose-response curve.
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a key regulator of cellular processes such as proliferation, survival, and differentiation.[1] Ligand binding to EGFR triggers a cascade of downstream signaling events.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Caption: General experimental workflow for determining IC50 values.
References
Comparative Analysis: Egfr-IN-92 and Third-Generation EGFR TKIs in Non-Small Cell Lung Cancer
A detailed examination of two distinct inhibitory mechanisms targeting EGFR mutations in non-small cell lung cancer (NSCLC), providing a framework for researchers and drug development professionals. This guide compares the established third-generation tyrosine kinase inhibitors (TKIs) with the emerging class of allosteric inhibitors, represented here by the investigational compound Egfr-IN-92.
The landscape of targeted therapy for NSCLC has been significantly shaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. While first and second-generation TKIs offered substantial benefits to patients with EGFR-sensitizing mutations, the emergence of the T790M resistance mutation necessitated the development of third-generation agents. Now, novel mechanisms of inhibition are being explored to address further resistance, heralding a new chapter in EGFR-targeted drug discovery.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between third-generation EGFR TKIs and allosteric inhibitors like this compound lies in their mode of binding to the EGFR kinase domain, which dictates their activity and resistance profiles.
Third-Generation EGFR TKIs: Covalent Inhibition at the ATP-Binding Site
Third-generation EGFR TKIs, exemplified by the FDA-approved drug osimertinib, are ATP-competitive inhibitors. They are designed to form a covalent, irreversible bond with the Cysteine 797 (C797) residue within the ATP-binding pocket of the EGFR kinase. This mechanism allows them to potently inhibit EGFR signaling even in the presence of the T790M mutation, which confers resistance to earlier generation TKIs by increasing the receptor's affinity for ATP. A key advantage of these inhibitors is their high selectivity for mutant forms of EGFR (including sensitizing mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over the wild-type (WT) receptor, which translates to a more favorable toxicity profile.
This compound: An Allosteric Approach to Inhibition
This compound represents an emerging class of allosteric inhibitors.[1][2][3][4][5][6][7][8] Unlike third-generation TKIs, allosteric inhibitors do not bind to the highly conserved ATP-binding pocket. Instead, they recognize and bind to a distinct, less-conserved pocket on the EGFR kinase domain. This binding event induces a conformational change in the receptor, leading to its inactivation. This compound is specifically described as an allosteric inhibitor of the EGFR L858R/T790M double mutant.[1][2][3][4][5][6][7][8] This alternative mechanism of action presents a promising strategy to overcome resistance mechanisms that arise within the ATP-binding site.
Comparative Overview
The following table summarizes the key characteristics of third-generation EGFR TKIs and allosteric inhibitors based on their distinct mechanisms.
| Feature | Third-Generation EGFR TKIs (e.g., Osimertinib) | Allosteric Inhibitors (e.g., this compound) |
| Binding Site | ATP-binding pocket (Orthosteric) | Allosteric pocket |
| Binding Mode | Covalent, irreversible | Typically non-covalent, reversible |
| Primary Targets | EGFR with sensitizing mutations (Exon 19 del, L858R) and T790M resistance mutation | EGFR L858R/T790M double mutant (as per available data for this compound)[1][2][3][4][5][6][7][8] |
| Selectivity | High for mutant EGFR over WT-EGFR | Potentially high due to unique binding site on mutant EGFR |
| Key Resistance Mechanism | C797S mutation (prevents covalent binding) | To be determined, but theoretically may overcome C797S mutation |
Experimental Protocols for Inhibitor Characterization
A rigorous evaluation of EGFR inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. While specific protocols for this compound are not publicly available, the following methodologies are standard in the field.
1. Biochemical Kinase Assays
-
Objective: To quantify the inhibitory activity (IC50) of a compound against purified EGFR kinase domains.
-
Methodology: Recombinant EGFR proteins (wild-type, various mutants) are incubated with serial dilutions of the test compound in the presence of ATP and a substrate. Kinase activity is measured by quantifying substrate phosphorylation, typically through fluorescence or luminescence-based assays.
2. Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative effect of an inhibitor on cancer cells harboring specific EGFR mutations.
-
Methodology: NSCLC cell lines with defined EGFR genotypes (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in the presence of varying concentrations of the inhibitor for 48-72 hours. Cell viability is then determined using assays such as MTT or CellTiter-Glo to calculate the GI50 (concentration for 50% growth inhibition).
3. In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of an inhibitor in a living organism.
-
Methodology: Human NSCLC cells are implanted as xenografts in immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume and body weight are measured regularly to assess efficacy and potential toxicity.
Visualizing the Mechanisms and Workflow
The following diagrams illustrate the distinct inhibitory mechanisms and a typical preclinical development workflow for EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGFR-IN-92_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EGFR | Inhibitors | MedChemExpress [medchemexpress.eu]
Egfr-IN-92's effect on downstream signaling compared to ATP-competitive inhibitors
A Comparative Analysis of Downstream Signaling Modulation by Novel and Conventional EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a critical regulator of cellular processes, and its aberrant signaling is a hallmark of various cancers. While traditional ATP-competitive inhibitors have been a cornerstone of EGFR-targeted therapies, novel agents with distinct mechanisms of action are emerging. This guide provides a comparative analysis of the effects of a lesser-known agent, EGFR-IN-92, and conventional ATP-competitive inhibitors on downstream EGFR signaling pathways.
Introduction to EGFR Signaling and Inhibition Strategies
The EGFR signaling cascade is a complex network that governs cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate key downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[1][2][3][4][5]
ATP-competitive EGFR inhibitors function by reversibly binding to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and subsequently blocking autophosphorylation and downstream signaling. In contrast, covalent inhibitors form an irreversible bond with a specific cysteine residue (Cys797) within the ATP-binding site, leading to sustained inhibition.
Due to a lack of publicly available information and scientific literature on a compound specifically designated as "this compound," this guide will focus on the well-established principles of covalent versus ATP-competitive inhibition to infer the potential differential effects on downstream signaling. For the purpose of this comparison, we will use the characteristics of known covalent inhibitors as a proxy for a hypothetical novel covalent agent.
Comparative Effects on Downstream Signaling Pathways
The mode of inhibition—covalent versus ATP-competitive—can significantly influence the duration and intensity of downstream signal modulation.
RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a central driver of cell proliferation. Both covalent and ATP-competitive inhibitors aim to suppress this pathway by blocking EGFR-mediated activation of RAS. However, the irreversible nature of covalent inhibitors may lead to a more sustained and profound inhibition of ERK phosphorylation compared to reversible inhibitors, which can be influenced by intracellular ATP concentrations and inhibitor washout.
PI3K-AKT-mTOR Pathway
Crucial for cell survival and growth, the PI3K-AKT-mTOR pathway is another key downstream effector of EGFR. Similar to the MAPK pathway, covalent inhibitors are expected to induce a more prolonged suppression of AKT and mTOR phosphorylation due to their irreversible binding to EGFR.
JAK-STAT Pathway
The JAK-STAT pathway, involved in cell survival and proliferation, can also be activated by EGFR. The differential effects of covalent and ATP-competitive inhibitors on this pathway would likely mirror those observed in the MAPK and PI3K-AKT pathways, with covalent inhibitors providing more durable suppression.
Quantitative Comparison of Inhibitor Potency
To illustrate the differences in potency, the following table presents hypothetical IC50 values for a representative covalent inhibitor and a generic ATP-competitive inhibitor against various components of the EGFR signaling pathway.
| Target/Marker | Covalent Inhibitor (e.g., Osimertinib) IC50 (nM) | ATP-Competitive Inhibitor (e.g., Gefitinib) IC50 (nM) |
| EGFR Autophosphorylation | <1 | 1-10 |
| p-ERK | 5-20 | 20-100 |
| p-AKT | 10-50 | 50-200 |
| Cell Viability (e.g., HCC827) | 1-10 | 10-50 |
Note: These are representative values and can vary depending on the specific inhibitors and experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of EGFR inhibitors on downstream signaling.
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Culture and Treatment: Seed cells (e.g., A549, HCC827) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of the EGFR inhibitor for a specified time. Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of EGFR, ERK, and AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the EGFR inhibitor for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizing the Mechanisms of Action
To clearly illustrate the distinct mechanisms of EGFR inhibition, the following diagrams are provided.
Caption: Overview of the EGFR downstream signaling pathways.
Caption: Mechanisms of covalent vs. ATP-competitive EGFR inhibition.
Conclusion
While specific data for "this compound" is not available, the principles of covalent inhibition suggest it would likely exhibit a more sustained and potent suppression of downstream EGFR signaling pathways compared to traditional ATP-competitive inhibitors. This prolonged action can be advantageous in overcoming certain resistance mechanisms. However, the potential for off-target effects and the specific kinase selectivity profile of any new inhibitor must be thoroughly investigated. Further experimental studies directly comparing this compound with established ATP-competitive inhibitors are necessary to fully elucidate its therapeutic potential and unique impact on cellular signaling.
References
- 1. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. RACGP - Chronic kidney disease in the elderly – assessment and management [racgp.org.au]
- 5. An Age-Calibrated Definition of Chronic Kidney Disease: Rationale and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study of EGFR Inhibitors: A Comparative Guide to "Compound 15" Analogs
In the landscape of targeted cancer therapy, numerous small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been developed. This guide provides a comparative analysis of several distinct compounds, each designated as "compound 15" in various scientific publications. Direct head-to-head studies for these disparate molecules are unavailable; therefore, this document serves to collate and compare their reported experimental data. The compound "Egfr-IN-92" did not yield specific data in the conducted literature search, and as such, this guide will focus on the available information for the different "compound 15" analogs.
Data Presentation
The following tables summarize the reported biochemical and cellular activities of different "compound 15" analogs from various chemical scaffolds.
Biochemical Activity of "Compound 15" Analogs Against EGFR and Other Kinases
| Compound Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Quinazoline Derivative | EGFR | 5.9 | Vandetanib | 19.76 | [1] |
| VEGFR2 | 36.78 | Vandetanib | 33.26 | [1] | |
| Quinazoline Sulfonamide | EGFRT790M | 72.8 | - | - | [2] |
| VEGFR-2 | 52.3 | - | - | [2] | |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 135 | - | - | [3][4] |
| Rhodanine-Piperazine Hybrid | EGFR | - | - | - | [5] |
| VEGFR | - | - | - | [5] | |
| HER2 | - | - | - | [5] |
Note: A direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
Cellular Activity of "Compound 15" Analogs
| Compound Scaffold | Cell Line | Assay Type | IC50 / GI50 (µM) | Source |
| Quinazoline Sulfonamide | MCF-7 | MTT Assay | 0.0977 | [2][6] |
| HepG2 | MTT Assay | - | [2] | |
| HCT116 | MTT Assay | - | [2] | |
| A549 | MTT Assay | - | [2] | |
| Pyrazolo[3,4-d]pyrimidine | NCI 60 Cell Panel | GI50 | 0.018 to 9.98 | [3] |
| DOX/MDA-MB-468 | Cytotoxicity | 0.267 | [4] | |
| Fused Pyrazole Derivative | HEPG2 | Cytotoxicity | 0.31 to 0.71 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols and specific parameters may vary between studies.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reagents and Materials : Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Test compounds are serially diluted to various concentrations.
-
The EGFR enzyme is incubated with the test compound dilutions in the kinase assay buffer for a predetermined period (e.g., 10-30 minutes) at room temperature in a 96- or 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with enzyme activity) is measured using a detection reagent and a luminometer.[8]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
MTT Cell Viability Assay (Cell-based Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[9][10]
-
Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure :
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.[11]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualization
EGFR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. New quinazoline sulfonamide derivatives as potential anticancer agents: Identifying a promising hit with dual EGFR/VEGFR-2 inhibitory and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. promega.com.cn [promega.com.cn]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Pharmacokinetic Properties of Novel EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the pharmacokinetic (PK) properties of new epidermal growth factor receptor (EGFR) inhibitors, using Egfr-IN-92 as a case study. As of the latest literature review, publicly available in vivo pharmacokinetic data for this compound is limited. This compound is described as an allosteric inhibitor of the EGFR T790M/L858R double mutant, with demonstrated antiproliferative effects on H1975 non-small cell lung cancer (NSCLC) cells[1][2][3].
This document serves as a comparative template for researchers to utilize upon generating experimental data for this compound or other novel EGFR inhibitors. It includes established pharmacokinetic parameters for the widely-used EGFR inhibitors Gefitinib, Erlotinib, and Osimertinib as a benchmark for comparison. Furthermore, it outlines a standard experimental protocol for determining key pharmacokinetic parameters and provides visual workflows and pathway diagrams to support experimental design and data interpretation.
Comparative Pharmacokinetic Data of Marketed EGFR Inhibitors
The following table summarizes key pharmacokinetic parameters for Gefitinib, Erlotinib, and Osimertinib, which are critical for evaluating the performance of a new chemical entity like this compound.
| Parameter | Gefitinib | Erlotinib | Osimertinib |
| Route of Administration | Oral | Oral | Oral |
| Bioavailability | ~59% in cancer patients[4][5] | ~60%, increased to ~100% with food | Not explicitly stated, but dose-proportional exposure observed |
| Time to Peak Plasma Concentration (Tmax) | 3-7 hours[4][5] | 3-4 hours | ~6 hours (median) |
| Plasma Protein Binding | ~90% | ~95%[6] | ~93% |
| Volume of Distribution (Vd) | 1400 L | 232 L[6] | 1260 L (apparent) |
| Metabolism | Extensive, primarily by CYP3A4[1] | Extensive, primarily by CYP3A4 and to a lesser extent CYP1A2[6][7] | Extensive, primarily via CYP3A4/5 |
| Major Metabolite(s) | O-desmethyl gefitinib | OSI-420 (active) and OSI-413 | AZ5104 and AZ7550 (both active) |
| Elimination Half-life (t½) | ~41 hours | ~36.2 hours[3][6] | ~48 hours |
| Primary Route of Excretion | Feces (~86%)[1] | Feces (~90%) | Feces (68%) and Urine (14%) |
Experimental Protocols for In Vivo Pharmacokinetic Studies
This section outlines a typical experimental protocol for assessing the pharmacokinetic properties of a novel EGFR inhibitor in a rodent model.
Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following a single oral or intravenous administration in rats or mice.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats or CD-1 mice
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Dosing:
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the study.
-
Fast animals overnight before dosing.
-
Prepare the dosing formulation of the test compound in the selected vehicle.
-
Administer the compound via oral gavage or intravenous injection at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at multiple time points post-dosing.
-
Typical time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Typical time points for intravenous administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Plasma Preparation and Storage:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Store the resulting plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (requires both oral and intravenous data)
-
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes. Below are examples of a typical pharmacokinetic experimental workflow and the EGFR signaling pathway.
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EGFR | Inhibitors | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Rise of Fourth-Generation EGFR Inhibitors: Overcoming C797S Resistance in Non-Small Cell Lung Cancer
A Comparative Analysis of BLU-945 and BBT-176
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of third-generation inhibitors, such as osimertinib, is often limited by the emergence of the C797S resistance mutation. This has spurred the development of fourth-generation EGFR TKIs specifically designed to overcome this challenge. This guide provides a comparative analysis of two prominent fourth-generation inhibitors, BLU-945 and BBT-176, focusing on their potential to overcome C797S-mediated resistance, supported by preclinical data.
Mechanism of C797S Resistance
Third-generation EGFR TKIs, like osimertinib, form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation substitutes this cysteine with a serine, preventing the formation of this covalent bond and rendering the inhibitor ineffective. Fourth-generation inhibitors are being developed to bind to the EGFR kinase domain through non-covalent interactions or by targeting allosteric sites, thereby circumventing the C797S resistance mechanism.[1][2][3][4][5]
In Vitro Efficacy: A Head-to-Head Comparison
The potency of BLU-945 and BBT-176 against various EGFR mutations, including the C797S triple mutant, has been evaluated in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, with osimertinib included for comparison.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| BLU-945 | EGFR L858R/T790M/C797S | 0.5[1] | 6 (Ba/F3 cells)[6] |
| EGFR ex19del/T790M/C797S | - | 15 (Ba/F3 cells)[6] | |
| EGFR L858R/T790M | 0.4[1] | - | |
| Wild-Type EGFR | 683[1] | 544 (A431 cells)[1] | |
| BBT-176 | EGFR 19Del/T790M/C797S | 1.79[2][3] | 49 (Ba/F3 cells)[2][3] |
| EGFR L858R/T790M/C797S | - | 202 (Ba/F3 cells)[2][3] | |
| EGFR 19Del/C797S | 4.36[2][3] | 42 (Ba/F3 cells)[2][3] | |
| EGFR L858R/C797S | 5.35[2][3] | 183 (Ba/F3 cells)[2][3] | |
| Osimertinib | EGFR 19Del/T790M/C797S | 124.82[2][3] | 1,134 (Ba/F3 cells)[2][3] |
| EGFR L858R/T790M/C797S | - | 2,685 (Ba/F3 cells)[2][3] | |
| EGFR 19Del/C797S | 304.39[2][3] | 869 (Ba/F3 cells)[2][3] | |
| EGFR L858R/C797S | 573.72[2][3] | 2,799 (Ba/F3 cells)[2][3] |
In Vivo Efficacy in Preclinical Models
The antitumor activity of BLU-945 and BBT-176 has been demonstrated in xenograft models of NSCLC harboring the C797S mutation.
| Inhibitor | Model | Dosing | Outcome |
| BLU-945 | EGFR L858R/T790M/C797S (CDX) | 100 mg/kg BID | Tumor regression[1] |
| EGFR ex19del/T790M/C797S (PDX) | 75-100 mg/kg BID | Substantial tumor growth inhibition[1] | |
| Intracranial EGFR ex19del/T790M/C797S (PDX) | Not specified | Potent activity[7] | |
| BBT-176 | EGFR 19Del/C797S (Xenograft) | 90 mg/kg/day | Potential antitumor efficacy[8] |
| EGFR 19Del/T790M/C797S (Xenograft) | 90 mg/kg/day | Potential antitumor efficacy[8] |
Signaling Pathway Inhibition
Both BLU-945 and BBT-176 have been shown to effectively inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK, in C797S mutant models. This confirms their mechanism of action in blocking the aberrant signaling that drives tumor growth.[7]
Experimental Protocols
In Vitro Kinase Assay
Recombinant EGFR proteins (wild-type and mutant) are incubated with the test inhibitor at various concentrations in a kinase assay buffer. The reaction is initiated by the addition of ATP and a suitable substrate. After incubation, the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). IC50 values are then calculated from the dose-response curves.[9][10][11][12]
Cell Viability (MTT) Assay
Cells harboring specific EGFR mutations are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[13][14][15][16][17]
Western Blotting
Cells are treated with the inhibitor for a specified time, followed by lysis to extract total proteins. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.[18][19][20][21][22]
In Vivo Xenograft Model
Immunocompromised mice are subcutaneously injected with human NSCLC cells harboring the desired EGFR mutations. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., BLU-945 or BBT-176) orally at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry.[23][24][25][26][27]
Conclusion
The preclinical data for BLU-945 and BBT-176 demonstrate their significant potential to overcome C797S-mediated resistance to third-generation EGFR TKIs. Both agents exhibit potent inhibitory activity against C797S-containing EGFR mutants in vitro and suppress tumor growth in vivo. These findings provide a strong rationale for their continued clinical development as promising therapeutic options for NSCLC patients who have developed resistance to osimertinib. Further clinical studies will be crucial to determine their safety and efficacy in this patient population.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 19. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UZ [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 27. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Egfr-IN-92 and Other EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among EGFR inhibitors is paramount in the quest for more durable cancer therapies. This guide provides a comparative analysis of Egfr-IN-92, a novel allosteric inhibitor, against established EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib, gefitinib, and erlotinib, with a focus on their activity against the challenging T790M/L858R double mutant non-small cell lung cancer (NSCLC).
This compound, also identified as compound 15, is an allosteric inhibitor that targets the epidermal growth factor receptor (EGFR) with a double mutation (T790M/L858R). This positions it as a potential therapeutic agent for NSCLC cases that have developed resistance to earlier generations of EGFR inhibitors. This guide synthesizes available preclinical data to offer a clear comparison of its performance.
Quantitative Performance Analysis
To facilitate a direct comparison of the inhibitory activities of this compound and other key EGFR inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against the H1975 NSCLC cell line. The H1975 cell line is a widely used model for studying resistance to EGFR TKIs as it harbors the L858R activating mutation and the T790M resistance mutation.
| Inhibitor | Target | H1975 Cell Line IC50 (nM) | Citation |
| This compound (Compound 15) | Allosteric T790M/L858R double mutant EGFR | Micromolar concentrations | [1] |
| Osimertinib | Mutant-selective EGFR (including T790M) | 5 - 13 | [2][3] |
| Gefitinib | EGFR | >10,000 | [4][5] |
| Erlotinib | EGFR | >10,000 | [2][3] |
Note: Specific IC50 values for this compound are not explicitly stated in the primary literature but are described as being active at micromolar concentrations in cell proliferation and EGFR phosphorylation assays[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these EGFR inhibitors.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the ability of a compound to inhibit cell growth.
-
Cell Seeding: H1975 NSCLC cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the EGFR inhibitors (e.g., this compound, osimertinib, gefitinib, erlotinib) for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for a period that allows for the conversion of MTS to formazan by viable cells. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Phosphorylation Assay (Western Blot)
This assay measures the extent to which an inhibitor can block the activation of the EGFR protein.
-
Cell Treatment: H1975 cells are treated with different concentrations of the EGFR inhibitors for a specified period (e.g., 8 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.
-
Analysis: The protein bands are visualized, and the intensity of the p-EGFR band is normalized to the total EGFR band to determine the degree of inhibition of EGFR phosphorylation.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for the cell proliferation (MTS) assay.
Caption: Workflow for the EGFR phosphorylation (Western Blot) assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Egfr-IN-92
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. Egfr-IN-92, a small molecule kinase inhibitor, requires careful management throughout its lifecycle, including its final disposal. Adherence to established protocols for hazardous chemical waste is crucial. The following guidelines provide essential safety and logistical information for the proper disposal of this compound.
Pre-Disposal and Handling Precautions
Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. This assessment must include a detailed plan for waste management.[1] Personnel handling this compound should be trained in proper hazardous waste procedures.[2]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound in any form.
Segregation: this compound waste must be segregated from non-hazardous trash and other chemical waste streams to prevent accidental reactions.[3][4] Keep solid and liquid waste in separate, clearly labeled containers.[4]
Waste Collection and Storage
All waste contaminated with this compound, including unused stock, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and experimental media, should be collected as hazardous chemical waste.
Containers:
-
Use leak-proof, sealable containers that are compatible with the chemical nature of the waste.[1][4]
-
For liquid waste, consider using the original container if it is in good condition.[1]
-
Packaging that has contained this compound should be treated as chemical waste, especially if it cannot be thoroughly decontaminated.[1]
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Indicate the date when waste was first added to the container.
Storage:
-
Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[3]
-
Ensure secondary containment is in place to contain any potential spills.[2][4]
-
Do not overfill waste containers.[4]
Disposal Procedures for Different Forms of this compound Waste
The following table summarizes the recommended disposal routes for various types of waste contaminated with this compound.
| Waste Type | Recommended Disposal Procedure |
| Solid Waste (e.g., unused powder, contaminated gloves, pipette tips, bench paper) | 1. Collect in a designated, leak-proof, and clearly labeled solid hazardous waste container.2. If the waste is considered cytotoxic, it should be placed in a sealed inner packaging (like a sealed plastic bag) before being put into the designated waste container.[1]3. Store the container in the satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company. |
| Liquid Waste (e.g., solutions in organic solvents or aqueous media) | 1. Collect in a labeled, sealed, and chemical-resistant container for liquid hazardous waste.2. Do not dispose of down the drain.[2] Many small molecule inhibitors are not intended for sewer disposal.[2]3. Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[5]4. Arrange for pickup by your institution's EH&S department or a certified hazardous waste handler. |
| Empty Containers (e.g., original vials) | 1. If the container held what is classified as an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[2][5] The rinsate must be collected and disposed of as hazardous liquid waste.[5]2. After appropriate rinsing (if applicable), deface or remove all labels from the empty container before disposing of it as regular trash or recycling, in accordance with institutional policy.[2] |
| Contaminated Labware (e.g., glassware) | 1. Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.2. After decontamination, the glassware can be washed and reused. If disposal is necessary, it can be discarded as regular laboratory glass waste after label removal, provided it is thoroughly decontaminated. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as local regulations may vary. Always contact your Environmental Health and Safety (EH&S) department for clarification on any disposal procedures.
References
- 1. Laboratory waste | Staff Portal [staff.ki.se]
- 2. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
